Methyl 2-cyano-5-methoxybenzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-cyano-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-8-4-3-7(6-11)9(5-8)10(12)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZMMZVHCFIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438177 | |
| Record name | METHYL 2-CYANO-5-METHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127510-95-6 | |
| Record name | Methyl 2-cyano-5-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127510-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 2-CYANO-5-METHOXYBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-cyano-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 2-cyano-5-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, quantitative data, and logical workflows to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its substituted benzonitrile structure is a common motif in a wide range of biologically active molecules. This guide outlines a robust and reproducible three-step synthesis pathway, commencing from the readily available starting material, 3-methoxybenzoic acid. The synthesis involves a sequential bromination, esterification, and a final cyanation step to yield the target compound.
Overall Synthesis Pathway
The synthesis of this compound can be achieved through a three-step process as illustrated below. The pathway is designed to utilize common laboratory reagents and techniques, ensuring its accessibility to a broad range of researchers.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with a summary of the quantitative data in a tabular format for easy reference and comparison.
Quantitative Data Summary
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Bromination | 3-Methoxybenzoic Acid | N-Bromosuccinimide, H₂SO₄, KBr, Red Phosphorus | Dichloromethane | 25-30 | 3 | ~93 |
| 2 | Esterification | 2-Bromo-5-methoxybenzoic Acid | Methanol, H₂SO₄ | Methanol | Reflux | 4-6 | >90 (Estimated) |
| 3 | Cyanation | Methyl 2-bromo-5-methoxybenzoate | Copper(I) Cyanide | N-Methyl-2-pyrrolidone | 170 | 4 | ~88 |
Step 1: Synthesis of 2-Bromo-5-methoxybenzoic Acid (Bromination)
This step involves the selective bromination of 3-methoxybenzoic acid at the ortho-position to the carboxylic acid group.
Experimental Workflow:
Caption: Workflow for the bromination of 3-methoxybenzoic acid.
Protocol:
-
Into a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 75 g of dichloromethane, 15.2 g (0.1 mol) of 3-methoxybenzoic acid, 30 mL of concentrated sulfuric acid, 1.19 g (0.01 mol) of potassium bromide, and 1.23 g (0.01 mol) of red phosphorus.[1]
-
Commence stirring and add 26.7 g (0.15 mol) of N-bromosuccinimide portion-wise at 25 °C, maintaining the reaction temperature between 25-30 °C.[1]
-
Continue the reaction for 3 hours, monitoring the consumption of the starting material by High-Performance Liquid Chromatography (HPLC).[1]
-
Upon completion, pour the reaction mixture into 200 g of ice water to quench the reaction.[1]
-
Separate the organic layer and wash it with water and brine.
-
Recover the dichloromethane under reduced pressure.
-
Recrystallize the crude product from 65 mL of ethanol to obtain pure 2-bromo-5-methoxybenzoic acid.[1] The expected yield is approximately 93.4% with a purity of 99.1%.[1]
Step 2: Synthesis of Methyl 2-bromo-5-methoxybenzoate (Esterification)
This step converts the synthesized carboxylic acid into its corresponding methyl ester. This is a standard Fischer esterification reaction.
Experimental Workflow:
Caption: Workflow for the esterification of 2-bromo-5-methoxybenzoic acid.
Protocol:
-
In a round-bottom flask, dissolve 2-bromo-5-methoxybenzoic acid in an excess of methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-bromo-5-methoxybenzoate.
Step 3: Synthesis of this compound (Cyanation)
The final step is the conversion of the aryl bromide to the target aryl nitrile via a Rosenmund-von Braun reaction.
Experimental Workflow:
References
In-Depth Technical Guide: Methyl 2-cyano-5-methoxybenzoate
CAS Number: 127510-95-6
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of Methyl 2-cyano-5-methoxybenzoate, a key chemical intermediate with significant applications in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development and other areas of chemical research.
Chemical and Physical Properties
This compound is a substituted aromatic compound containing a methyl ester, a cyano group, and a methoxy group. These functional groups contribute to its reactivity and utility as a versatile building block in the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 127510-95-6 | Multiple Sources |
| Molecular Formula | C₁₀H₉NO₃ | Multiple Sources |
| Molecular Weight | 191.18 g/mol | Multiple Sources |
| Appearance | White to off-white crystalline powder | Supplier Data |
| Purity | ≥97% | Supplier Data |
| Melting Point | 98-102 °C | Supplier Data |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General Chemical Knowledge |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 2-amino-5-methoxybenzoic acid. The first step involves a Sandmeyer reaction to introduce the cyano group, followed by an esterification of the resulting carboxylic acid.
Experimental Protocol: Synthesis of 2-cyano-5-methoxybenzoic acid
This protocol is based on a standard Sandmeyer reaction followed by hydrolysis.
Materials:
-
2-amino-5-methoxybenzoic acid
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Procedure:
-
Diazotization:
-
In a flask, dissolve 2-amino-5-methoxybenzoic acid in a solution of hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, warm the mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture and acidify with concentrated HCl to pH 1-2.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyano-5-methoxybenzoic acid.
-
The crude product can be purified by recrystallization.
-
Experimental Protocol: Esterification to this compound
This protocol describes a standard Fischer esterification.
Materials:
-
2-cyano-5-methoxybenzoic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 2-cyano-5-methoxybenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
-
-
Reflux:
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of various heterocyclic compounds and other complex organic molecules that are often investigated for their therapeutic potential. The cyano and ester functionalities provide reactive handles for a variety of chemical transformations.
Visualized Workflows
Synthesis Workflow```dot
Spectroscopic and Synthetic Profile of Methyl 2-cyano-5-methoxybenzoate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic properties and synthetic protocol for Methyl 2-cyano-5-methoxybenzoate, a key intermediate in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 7.72 | d, J=8.8 Hz | 1H | Aromatic CH |
| 7.61 | d, J=1.6 Hz | 1H | Aromatic CH |
| 7.12-7.15 | m | 1H | Aromatic CH |
| 4.00 | s | 3H | Methoxy (-OCH₃) |
| 3.92 | s | 3H | Ester Methyl (-COOCH₃) |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: Infrared (IR) Spectroscopy
| Peak Position (cm⁻¹) | Assignment |
| ~2225 | Cyano group (C≡N) stretch |
Note: This is a predicted value.
Table 3: Mass Spectrometry
| Molecular Formula | Molecular Weight |
| C₁₀H₉NO₃ | 191.18 g/mol |
Further fragmentation data is not currently available in the public domain.
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound has been reported.[1] The synthesis involves the cyanation of a brominated precursor.
Materials:
-
Methyl 2-bromo-5-methoxybenzoate
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Methyl 2-bromo-5-methoxybenzoate is dissolved in N,N-Dimethylformamide.[1]
-
Copper(I) cyanide is added to the solution.[1]
-
The reaction mixture is heated to 140°C for one hour.[1]
-
Upon completion, the reaction is cooled to room temperature.[1]
-
The mixture is then diluted with water and extracted with ethyl acetate.[1]
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]
-
The crude product is purified by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure this compound.[1]
Spectroscopic Analysis
The characterization of the synthesized compound was performed using the following instrumentation:
-
¹H NMR: A Bruker AV-400 spectrometer was used to record the proton NMR spectrum.[1] Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the analysis of the spectroscopic data obtained for this compound.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.
References
Methyl 2-cyano-5-methoxybenzoate: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 2-cyano-5-methoxybenzoate, a polysubstituted aromatic compound, is emerging as a valuable and versatile building block in the field of organic synthesis. Its unique arrangement of a methyl ester, a cyano group, and a methoxy group on a benzene ring offers multiple reactive sites, making it an attractive starting material for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the properties, synthesis, and synthetic applications of this compound, with a focus on its role as a key intermediate for the preparation of novel compounds.
Physicochemical Properties
This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 127510-95-6 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Boiling Point | 340.2 °C at 760 mmHg |
| Flash Point | 148.4 °C |
| Density | 1.2 g/cm³ |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles. A common approach would involve the esterification of the corresponding carboxylic acid, 2-cyano-5-methoxybenzoic acid.
Experimental Protocol: Synthesis of this compound from 2-cyano-5-methoxybenzoic acid (Hypothetical)
Materials:
-
2-cyano-5-methoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a solution of 2-cyano-5-methoxybenzoic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Diagram 1: Hypothetical Synthesis of this compound
Caption: Hypothetical reaction scheme for the synthesis of the target compound.
Applications in Organic Synthesis
The strategic placement of the cyano and ester functionalities ortho to each other makes this compound a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. The cyano group can participate in cyclization reactions, either through direct nucleophilic attack or after transformation into other functional groups like amidines or amides.
Synthesis of Quinazolinones and Related Heterocycles
Ortho-amino- or ortho-cyano-benzoates are well-established precursors for the synthesis of quinazolinones and related fused heterocyclic systems, which are prevalent scaffolds in many biologically active molecules. While direct examples using this compound are scarce in the literature, its structural motifs suggest its potential in this area.
Hypothetical Reaction Pathway: Synthesis of a Methoxy-Substituted Quinazolinone
A plausible synthetic route would involve the reduction of the cyano group to an aminomethyl group, followed by cyclization with a suitable carbonyl-containing reagent. Alternatively, direct cyclization of the cyano group with a binucleophile could be envisioned.
Diagram 2: Potential Application in Quinazolinone Synthesis
Caption: A potential synthetic route to quinazolinone derivatives.
Precursor to Other Functionalized Benzoates
The cyano and ester groups of this compound can be selectively transformed to introduce further functionalization on the aromatic ring, thereby creating a diverse library of building blocks for various synthetic endeavors.
Table 2: Potential Transformations and Products
| Reagent(s) | Transformation of Cyano Group | Resulting Functional Group |
| H₂O, H⁺ or OH⁻ | Hydrolysis | Carboxylic acid |
| LiAlH₄ or H₂, Catalyst | Reduction | Amine |
| Grignard Reagents | Addition | Ketone (after hydrolysis) |
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its structure and comparison with similar compounds.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~7.5-7.8 (m, 2H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.9 (s, 3H, COOCH₃) |
| ¹³C NMR (CDCl₃) | δ ~165 (C=O), ~160 (C-OMe), ~135 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~115 (CN), ~110 (Ar-C), ~56 (OCH₃), ~53 (COOCH₃) |
| IR (KBr, cm⁻¹) | ~2230 (C≡N stretch), ~1720 (C=O stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch) |
| Mass Spec (EI) | m/z 191 (M⁺), 160 (M⁺ - OCH₃), 132 (M⁺ - COOCH₃) |
Diagram 3: Workflow for Spectroscopic Analysis
Caption: A general workflow for the characterization of a synthesized compound.
Conclusion
This compound possesses a unique combination of functional groups that make it a promising building block for organic synthesis. While detailed studies on its applications are still emerging, its potential for the construction of complex heterocyclic molecules, particularly those with pharmaceutical relevance, is significant. The information provided in this guide, including its physicochemical properties and potential synthetic utility, serves as a valuable resource for researchers and scientists looking to explore the chemistry of this versatile compound. Further investigation into its reactivity and applications is warranted and is expected to unveil new avenues for the synthesis of novel and functional molecules.
An In-depth Technical Guide to Methyl 2-cyano-5-methoxybenzoate Derivatives and Analogs for Drug Discovery Professionals
An Introduction to a Promising Scaffold in Medicinal Chemistry
Substituted benzonitriles, a class of aromatic compounds characterized by a cyano-substituted benzene ring, are of significant interest in the field of drug discovery. The nitrile functional group and the overall molecular architecture of these compounds make them versatile scaffolds for the development of novel therapeutic agents. This technical guide focuses on Methyl 2-cyano-5-methoxybenzoate and its derivatives, exploring their synthesis, potential biological activities, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals involved in drug development, providing a comprehensive overview of this promising class of molecules.
Synthetic Methodologies
The synthesis of this compound and its analogs can be achieved through several established organic chemistry reactions. The choice of a specific synthetic route often depends on the availability of starting materials and the desired substitution pattern on the benzene ring. A common and effective method for introducing the cyano group is the Sandmeyer reaction.
Experimental Protocol: Synthesis of a Benzonitrile Derivative via Sandmeyer Reaction
This protocol describes a general procedure for the synthesis of a benzonitrile from a corresponding aniline precursor, which can be adapted for the synthesis of this compound derivatives.
Materials:
-
Substituted aniline (e.g., 2-amino-5-methoxybenzoic acid)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Organic solvent (e.g., toluene, DMF)
-
Ice
Procedure:
-
Diazotization:
-
Dissolve the starting aniline in a cooled (0-5 °C) aqueous solution of hydrochloric acid.
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for an additional 30 minutes to ensure the complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium cyanide.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution is typically observed.
-
The reaction mixture is often gently warmed to ensure the completion of the reaction.
-
-
Work-up and Purification:
-
After the reaction is complete, the mixture is typically subjected to steam distillation or solvent extraction to isolate the crude benzonitrile derivative.
-
The crude product is then purified using techniques such as distillation or column chromatography to yield the pure benzonitrile compound.
-
Logical Relationship: Synthetic Pathway
Caption: General workflow for the Sandmeyer reaction.
Potential Therapeutic Applications and Biological Evaluation
Derivatives of this compound are being investigated for a range of therapeutic applications, primarily as enzyme inhibitors. Two key areas of interest are their potential as aromatase inhibitors for cancer therapy and as anti-inflammatory agents.
Aromatase Inhibition
Aromatase is a crucial enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. Several non-steroidal aromatase inhibitors feature a substituted benzonitrile scaffold.
Experimental Protocol: In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This protocol outlines a common method for evaluating the inhibitory potential of compounds against human aromatase.[1]
Materials:
-
Human placental microsomes (source of aromatase)[1]
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH regenerating system (cofactor)
-
Test compounds (e.g., this compound derivatives)
-
Phosphate buffer
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Incubation:
-
In a reaction tube, combine the human placental microsomes, the NADPH regenerating system, and the test compound at various concentrations in a phosphate buffer.
-
Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the radiolabeled androstenedione.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
-
-
Termination and Extraction:
-
Stop the reaction by adding an organic solvent (e.g., chloroform).
-
Extract the steroids from the aqueous phase.
-
-
Quantification of Tritiated Water:
-
Separate the aqueous phase containing the released tritiated water from the organic phase.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.
-
Measure the radioactivity of the tritiated water in the aqueous phase using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to a control without an inhibitor.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce aromatase activity by 50%.
-
Signaling Pathway: Aromatase and Estrogen Synthesis
Caption: Inhibition of estrogen synthesis by an aromatase inhibitor.
Quantitative Data for Aromatase Inhibitors (Reference Compounds)
| Compound | Type | IC50 (Aromatase) | Reference |
| Letrozole | Non-steroidal Aromatase Inhibitor | ~1.9 nM | [2] |
| Anastrozole | Non-steroidal Aromatase Inhibitor | ~15 nM | [2] |
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The development of novel anti-inflammatory agents is a key area of pharmaceutical research. Substituted benzonitriles have shown promise in this area.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to assess the acute anti-inflammatory activity of new compounds.[3][4]
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% in saline)
-
Test compounds (e.g., this compound derivatives)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Dosing:
-
Administer the test compound or vehicle to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
-
Induction of Inflammation:
-
After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the volume of the injected paw using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group at each time point.
-
The formula for calculating the percentage of inhibition is: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Signaling Pathway: Inflammatory Cascade
Caption: Inhibition of the inflammatory cascade.
Quantitative Data for Anti-inflammatory Agents (Reference Compounds)
| Compound | Dose (mg/kg) | Route | % Inhibition of Edema (at 3h) | Reference |
| Indomethacin | 10 | p.o. | ~50-60% | [3] |
| Phenylbutazone | 100 | p.o. | ~40-50% | [3] |
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several types of cancer.[5][6] Small molecule inhibitors of this pathway are of great interest as potential anti-cancer therapeutics.[5][6] While direct evidence for this compound derivatives is limited, the general structural features of some known Hh pathway inhibitors suggest that this scaffold could be explored for this target.
Signaling Pathway: Hedgehog Pathway
Caption: Potential inhibition of the Hedgehog signaling pathway at the level of Smoothened (SMO).
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthesis is accessible through well-established chemical reactions, and they have the potential to modulate key biological targets involved in cancer and inflammation.
Further research is warranted to synthesize a focused library of these derivatives and to perform comprehensive biological evaluations. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for their respective targets. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to embark on the exploration of this exciting class of molecules.
References
- 1. epa.gov [epa.gov]
- 2. Synthesis and structure-activity relationship studies of derivatives of the dual aromatase-sulfatase inhibitor 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reaction Mechanisms of Methyl 2-cyano-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and reactivity of Methyl 2-cyano-5-methoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The document details plausible synthetic routes, explores the mechanistic pathways of its key reactions, and presents relevant quantitative data in a structured format. Detailed experimental protocols are provided for the synthesis and characteristic reactions, accompanied by visual diagrams of reaction mechanisms and experimental workflows to facilitate understanding and replication.
Introduction
This compound is a multifunctional aromatic molecule featuring a nitrile, an ester, and a methoxy group on a benzene ring. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Understanding the reactivity and reaction mechanisms of this compound is crucial for its effective utilization in research and development. This guide will delve into the core chemical transformations involving this compound, providing a foundational resource for scientists and researchers.
Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways. A common and effective method involves a multi-step sequence starting from a readily available precursor, such as m-methoxybenzoic acid.
Synthetic Pathway Overview
A plausible and efficient synthesis route involves the following key transformations:
-
Bromination of m-methoxybenzoic acid: Introduction of a bromine atom at the ortho position to the carboxylic acid group.
-
Esterification of 2-bromo-5-methoxybenzoic acid: Conversion of the carboxylic acid to its methyl ester.
-
Cyanation of Methyl 2-bromo-5-methoxybenzoate: Replacement of the bromine atom with a cyano group.
This synthetic approach is illustrated in the workflow diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols for Synthesis
Principle: This reaction is an electrophilic aromatic substitution where the methoxy group, being an ortho-, para-director, and the carboxylic acid group, a meta-director, cooperatively direct the incoming electrophile (bromine) to the position ortho to the carboxylic acid and meta to the methoxy group.
Experimental Protocol: A method for the bromination of m-methoxybenzoic acid is described in patent CN112250562A.[1] In a typical procedure, m-methoxybenzoic acid is dissolved in a suitable solvent like dichloromethane. Concentrated sulfuric acid is added, followed by a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like red phosphorus and a bromide salt. The reaction is typically carried out at room temperature for several hours. After completion, the reaction mixture is quenched with ice water, and the organic layer is separated, dried, and concentrated. The crude product can be purified by recrystallization.[1]
| Reagent/Parameter | Molar Ratio/Condition |
| m-Methoxybenzoic acid | 1.0 eq |
| N-Bromosuccinimide | 1.5 eq |
| Potassium bromide | 0.1 eq |
| Red phosphorus | 0.1 eq |
| Concentrated H₂SO₄ | 2-3 volumes |
| Dichloromethane | 5 volumes |
| Temperature | 25-30 °C |
| Reaction Time | 3 hours |
| Typical Yield | 93.4% [1] |
Table 1: Quantitative data for the synthesis of 2-Bromo-5-methoxybenzoic acid.[1]
Principle: This is a classic Fischer esterification where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst.
Experimental Protocol: 2-Bromo-5-methoxybenzoic acid is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is then dried and concentrated to yield Methyl 2-bromo-5-methoxybenzoate.
| Reagent/Parameter | Molar Ratio/Condition |
| 2-Bromo-5-methoxybenzoic acid | 1.0 eq |
| Methanol | Excess (solvent) |
| Concentrated H₂SO₄ | Catalytic amount |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | >95% |
Table 2: Typical quantitative data for the esterification of 2-Bromo-5-methoxybenzoic acid.
Principle: This step involves a nucleophilic aromatic substitution, specifically a Rosenmund-von Braun reaction or a palladium-catalyzed cyanation, to replace the bromine atom with a nitrile group.
Experimental Protocol (Palladium-Catalyzed): A general procedure for palladium-catalyzed cyanation of aryl bromides can be adapted.[2] In a reaction vessel, Methyl 2-bromo-5-methoxybenzoate, a cyanide source such as zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand like dppf), and a base (e.g., K₂CO₃) are combined in an anhydrous solvent like DMF or NMP. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. After completion, the reaction is cooled, diluted with a suitable solvent, and filtered. The filtrate is washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.
| Reagent/Parameter | Molar Ratio/Condition |
| Methyl 2-bromo-5-methoxybenzoate | 1.0 eq |
| Zn(CN)₂ | 0.6-1.2 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% |
| Solvent (e.g., DMF) | Anhydrous |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
Table 3: Typical quantitative data for the palladium-catalyzed cyanation.
Key Reaction Mechanisms of this compound
The reactivity of this compound is dictated by its three functional groups and the substituted aromatic ring.
Hydrolysis of the Ester and Nitrile Groups
Both the ester and the nitrile functionalities can be hydrolyzed under acidic or basic conditions.
Mechanism: Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion, leading to the formation of a carboxylate salt. The nitrile group is more resistant to hydrolysis but can be hydrolyzed to a carboxylate under more forcing conditions.
Caption: Mechanism of ester hydrolysis.
Experimental Protocol: this compound is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., NaOH or KOH). The mixture is heated under reflux until the reaction is complete (monitored by TLC). After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product, 2-cyano-5-methoxybenzoic acid, is then collected by filtration, washed with cold water, and dried.
| Reagent/Parameter | Molar Ratio/Condition |
| This compound | 1.0 eq |
| NaOH | 2-3 eq |
| Solvent | Methanol/Water |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Table 4: Typical quantitative data for the hydrolysis of the ester group.
Reduction of the Nitrile Group
The cyano group can be reduced to a primary amine or an aldehyde, depending on the reducing agent used.
Mechanism (Reduction to Amine): Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine through the addition of hydride ions.
Experimental Protocol (Reduction to Amine): In a flame-dried flask under an inert atmosphere, a solution of this compound in an anhydrous ether (e.g., THF or diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ in the same solvent at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous NaOH solution. The resulting solid is filtered off, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford the aminomethyl product.
| Reagent/Parameter | Molar Ratio/Condition |
| This compound | 1.0 eq |
| LiAlH₄ | 1.5-2.0 eq |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to room temp. |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-85% |
Table 5: Typical quantitative data for the reduction of the nitrile to an amine.
Electrophilic Aromatic Substitution
The aromatic ring of this compound can undergo electrophilic substitution. The directing effects of the substituents play a crucial role in determining the position of the incoming electrophile. The methoxy group is a strongly activating ortho-, para-director, while the cyano and methyl ester groups are deactivating meta-directors. The overall effect will be a combination of these influences, with the powerful activating effect of the methoxy group likely dominating the regioselectivity.
Directing Effects:
-
-OCH₃ (Methoxy): Activating, ortho-, para-directing.
-
-CN (Cyano): Deactivating, meta-directing.
-
-COOCH₃ (Methyl Ester): Deactivating, meta-directing.
Given the positions of the existing substituents (cyano at C2, methoxy at C5), the most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the activating methoxy group.
Caption: Predicted outcome of electrophilic aromatic substitution.
Experimental Protocol (Nitration): A general procedure for the nitration of an activated aromatic ring can be followed. This compound is dissolved in a solvent like acetic acid or dichloromethane and cooled in an ice bath. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the low temperature. The reaction is stirred for a short period and then poured into ice water. The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization.
| Reagent/Parameter | Molar Ratio/Condition |
| This compound | 1.0 eq |
| HNO₃ | 1.1 eq |
| H₂SO₄ | Catalytic to excess |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | Variable |
Table 6: General conditions for the nitration of this compound.
Spectroscopic Data
-
¹H NMR: Signals for the two methoxy groups (one from the ester and one from the ether) would appear as singlets around 3.8-4.0 ppm. The aromatic protons would appear as distinct signals in the aromatic region (around 7.0-8.0 ppm), with coupling patterns determined by their relative positions.
-
¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the ester (around 165 ppm), the nitrile carbon (around 115-120 ppm), the aromatic carbons (in the range of 110-160 ppm), and the methoxy carbons (around 50-60 ppm).
-
IR Spectroscopy: Key absorption bands would include a strong C≡N stretch around 2220-2240 cm⁻¹, a strong C=O stretch for the ester around 1720-1740 cm⁻¹, and C-O stretching bands for the ether and ester groups.
Applications in Drug Development and Research
Substituted benzonitriles and benzoates are common structural motifs in medicinal chemistry. The presence of the cyano and ester groups allows for further chemical modifications to build more complex molecular architectures. For instance, the nitrile group can be converted into an amidine or a tetrazole, which are important functional groups in various drug molecules. The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides. While no specific signaling pathways involving this compound have been reported, its potential as a scaffold for the synthesis of biologically active compounds is significant.
Conclusion
This compound is a valuable synthetic intermediate with a rich and diverse reactivity profile. This guide has outlined its synthesis, detailed the mechanisms of its key reactions, and provided experimental protocols and quantitative data to aid researchers in its practical application. The understanding of these reaction mechanisms is fundamental for the design of novel synthetic strategies and the development of new molecules with potential applications in various fields of chemical and pharmaceutical research. Further exploration of the biological activities of derivatives of this compound may reveal its potential in drug discovery and development.
References
Structural Analysis of Methyl 2-cyano-5-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed structural analysis of Methyl 2-cyano-5-methoxybenzoate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds and predictive models to offer a comprehensive overview of its chemical properties, a plausible synthetic pathway, and potential biological significance. This approach provides a foundational understanding for researchers engaging with this and related chemical entities.
Chemical Structure and Properties
This compound is an aromatic compound characterized by a benzene ring substituted with a cyano group, a methoxy group, and a methyl ester group. The relative positions of these functional groups are crucial for the molecule's reactivity and biological interactions.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| XlogP | 1.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 3 |
Note: These values are predicted based on computational models and data from analogous compounds.
Synthesis Pathway
A potential synthetic route to this compound can be adapted from established methods for the synthesis of substituted benzoic acid esters. A plausible two-step process starting from commercially available 2-hydroxy-5-methoxybenzoic acid is outlined below.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Esterification of 2-hydroxy-5-methoxybenzoic acid
-
Dissolve 2-hydroxy-5-methoxybenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield Methyl 2-hydroxy-5-methoxybenzoate.
Step 2: Conversion to this compound (via Sandmeyer Reaction)
Note: This step first requires the conversion of the hydroxyl group to an amino group, typically through nitration followed by reduction, to yield Methyl 2-amino-5-methoxybenzoate.
-
Dissolve Methyl 2-amino-5-methoxybenzoate in a cold aqueous solution of hydrochloric acid.
-
Add a solution of sodium nitrite in water dropwise at 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Slowly add the diazonium salt solution to the copper(I) cyanide solution, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Extract the product with an organic solvent, wash, and dry.
-
Purify by recrystallization or column chromatography to obtain this compound.
Spectroscopic Analysis (Predicted)
The following tables summarize the predicted spectroscopic data for this compound, which are crucial for its identification and structural confirmation.
Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.6 | d | 1H | Aromatic H |
| ~7.2 | dd | 1H | Aromatic H |
| ~7.0 | d | 1H | Aromatic H |
| ~3.9 | s | 3H | -OCH₃ (ester) |
| ~3.8 | s | 3H | -OCH₃ (ether) |
Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~158 | Aromatic C-O |
| ~135 | Aromatic C |
| ~120 | Aromatic C |
| ~118 | Aromatic C-CN |
| ~117 | C≡N |
| ~115 | Aromatic C |
| ~56 | -OCH₃ (ether) |
| ~53 | -OCH₃ (ester) |
| ~110 | Aromatic C-CN |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~2230 | C≡N stretch |
| ~1725 | C=O stretch (ester) |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (aryl ether) |
| ~1100 | C-O stretch (ester) |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 191 | [M]⁺ (Molecular Ion) |
| 160 | [M - OCH₃]⁺ |
| 132 | [M - COOCH₃]⁺ |
Analytical Workflow
The structural elucidation of a newly synthesized batch of this compound would follow a standard analytical workflow.
Caption: Standard analytical workflow for structural elucidation.
Potential Biological and Pharmacological Significance
While specific biological data for this compound is not widely published, the cyanobenzoate scaffold is present in various biologically active molecules. Substituted cyanobenzoates have been investigated for a range of activities. For instance, some 2-cyanoacrylate derivatives have shown significant herbicidal activities.[1] The presence of the cyano and methoxy groups can influence the molecule's polarity, lipophilicity, and ability to participate in hydrogen bonding, all of which are critical for its interaction with biological targets. Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological profile of this compound.
Conclusion
This technical guide provides a foundational understanding of this compound based on predictive modeling and data from analogous structures. The proposed synthetic route and predicted spectroscopic data serve as a valuable starting point for researchers. The potential for biological activity, suggested by the cyanobenzoate core, warrants further investigation into its pharmacological properties. As with any predictive analysis, experimental validation of the data presented herein is essential for advancing research and development involving this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-cyano-5-methoxybenzoate from 2-hydroxy-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of Methyl 2-cyano-5-methoxybenzoate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available starting material, 2-hydroxy-5-methoxybenzoic acid, and proceeds through a five-step reaction sequence: esterification, nitration, reduction, diazotization, and a final Sandmeyer reaction to introduce the cyano group. This protocol includes detailed experimental procedures, a summary of expected quantitative data, and visual representations of the synthetic workflow and chemical transformations.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic compounds with potential therapeutic activities. The synthetic route outlined herein provides a reliable and scalable method for the preparation of this intermediate from 2-hydroxy-5-methoxybenzoic acid. The overall strategy involves the protection of the carboxylic acid functionality via esterification, followed by regioselective nitration, reduction of the nitro group to an amine, conversion of the amine to a diazonium salt, and subsequent displacement with a cyanide nucleophile.
Overall Synthesis Workflow
The synthesis of this compound is accomplished through a five-step process, as illustrated in the workflow diagram below.
Figure 1: Overall experimental workflow for the synthesis.
Chemical Reaction Pathway
The chemical transformations involved in the synthesis are depicted in the following reaction scheme.
Figure 2: Chemical reaction pathway.
Experimental Protocols
Step 1: Esterification of 2-hydroxy-5-methoxybenzoic acid
Objective: To synthesize Methyl 2-hydroxy-5-methoxybenzoate.
Procedure:
-
To a solution of 2-hydroxy-5-methoxybenzoic acid (10.0 g, 59.5 mmol) in methanol (100 mL), cautiously add concentrated sulfuric acid (3 mL).
-
Heat the mixture at reflux for 6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield Methyl 2-hydroxy-5-methoxybenzoate as a clear liquid.
Step 2: Nitration of Methyl 2-hydroxy-5-methoxybenzoate
Objective: To synthesize Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate.
Procedure:
-
In a flask, dissolve Methyl 2-hydroxy-5-methoxybenzoate (9.1 g, 50.0 mmol) in glacial acetic acid (50 mL) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (4.0 mL, 63.0 mmol) and concentrated sulfuric acid (4.0 mL) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2 hours.
-
Pour the reaction mixture onto crushed ice (200 g) with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water until the washings are neutral to litmus, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to afford Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate as a yellow solid.
Step 3: Reduction of Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate
Objective: To synthesize Methyl 4-amino-2-hydroxy-5-methoxybenzoate.
Procedure:
-
To a suspension of Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate (10.0 g, 41.1 mmol) in glacial acetic acid (100 mL), add iron powder (9.2 g, 165 mmol).
-
Heat the mixture to 70-80 °C with vigorous stirring for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain Methyl 4-amino-2-hydroxy-5-methoxybenzoate.
Step 4: Diazotization of Methyl 4-amino-2-hydroxy-5-methoxybenzoate
Objective: To prepare the corresponding diazonium salt in situ.
Procedure:
-
Suspend Methyl 4-amino-2-hydroxy-5-methoxybenzoate (7.0 g, 35.5 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (2.7 g, 39.1 mmol) in water (10 mL) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting solution of the diazonium salt is used immediately in the next step.
Step 5: Sandmeyer Cyanation
Objective: To synthesize this compound.
Procedure:
-
In a separate flask, prepare a solution of copper(I) cyanide (3.8 g, 42.6 mmol) and sodium cyanide (4.2 g, 85.2 mmol) in water (50 mL) at 60-70 °C.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 4 to the cyanide solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 1 hour.
-
Cool the mixture and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Reactants and Products
| Step | Starting Material | Product | Molar Mass ( g/mol ) |
| 1 | 2-hydroxy-5-methoxybenzoic acid | Methyl 2-hydroxy-5-methoxybenzoate | 168.15 / 182.17 |
| 2 | Methyl 2-hydroxy-5-methoxybenzoate | Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate | 182.17 / 227.17 |
| 3 | Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate | Methyl 4-amino-2-hydroxy-5-methoxybenzoate | 227.17 / 197.19 |
| 4 & 5 | Methyl 4-amino-2-hydroxy-5-methoxybenzoate | This compound | 197.19 / 191.18 |
Table 2: Reaction Conditions and Expected Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | CH₃OH, H₂SO₄ | Methanol | Reflux | 6 | 85-95 |
| 2 | HNO₃, H₂SO₄ | Acetic Acid | 0-5 | 2 | 70-80 |
| 3 | Fe, CH₃COOH | Acetic Acid | 70-80 | 3 | 75-85 |
| 4 | NaNO₂, HCl | Water/HCl | 0-5 | 0.5 | In situ |
| 5 | CuCN, NaCN | Water | 0-60 | 1.5 | 60-70 |
Table 3: Spectroscopic Data (Reference)
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Methyl 2-hydroxy-5-methoxybenzoate | 7.32 (d, 1H), 7.05 (dd, 1H), 6.90 (d, 1H), 3.90 (s, 3H), 3.78 (s, 3H) | 160.1, 152.5, 147.2, 123.0, 118.5, 114.8, 112.1, 56.0, 52.3 | 3180 (O-H), 1680 (C=O), 1250 (C-O) | 182.06 [M]⁺ |
| Methyl 2-hydroxy-5-methoxy-4-nitrobenzoate | Data for a similar compound (Methyl 2-hydroxy-3-nitrobenzoate): 8.15 (dd, 1H), 7.60 (dd, 1H), 7.05 (t, 1H), 3.95 (s, 3H) | Data for a similar compound: 165.5, 150.2, 138.1, 135.9, 125.4, 120.3, 118.9, 53.1 | 3200 (O-H), 1700 (C=O), 1530, 1350 (NO₂) | 227.04 [M]⁺ |
| Methyl 4-amino-2-hydroxy-5-methoxybenzoate | Data for a similar compound (Methyl 4-amino-2-methoxybenzoate): 7.60 (d, 1H), 6.25 (dd, 1H), 6.15 (d, 1H), 3.85 (s, 3H), 3.80 (s, 3H) | Data for a similar compound: 167.2, 163.1, 151.8, 133.5, 107.9, 99.8, 97.2, 55.8, 51.5 | 3450, 3350 (N-H), 3150 (O-H), 1680 (C=O) | 197.07 [M]⁺ |
| This compound | Data for a similar compound (Methyl 2-cyano-5-methoxy-3-methylbenzoate): 7.45 (s, 1H), 7.15 (s, 1H), 3.90 (s, 3H), 3.85 (s, 3H), 2.30 (s, 3H) | Data for a similar compound: 164.5, 159.0, 135.0, 133.0, 120.0, 118.0, 116.0, 115.0, 56.0, 53.0, 16.0 | 2230 (C≡N), 1720 (C=O), 1260 (C-O) | 191.06 [M]⁺ |
Note: Spectroscopic data for some intermediates and the final product are based on closely related compounds and should be used for reference purposes. Actual data should be acquired for the synthesized materials.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated acids (sulfuric and nitric) are highly corrosive and should be handled with extreme care.
-
Sodium nitrite is toxic and an oxidizing agent.
-
Cyanide salts (CuCN and NaCN) are highly toxic. Handle with extreme caution and have an appropriate quenching agent (e.g., bleach solution) readily available.
-
All waste materials should be disposed of according to institutional safety guidelines.
Application Notes and Protocols for the Purification of Methyl 2-cyano-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Methyl 2-cyano-5-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for ensuring the reliability and reproducibility of subsequent reactions and biological assays. This document outlines two primary purification techniques: flash column chromatography and recrystallization, offering step-by-step methodologies and expected outcomes.
Introduction
This compound is a substituted aromatic compound whose purity can be compromised by starting materials, reaction byproducts, or degradation products. Common impurities may include unreacted precursors such as Methyl 2-bromo-5-methoxybenzoate and copper cyanide, as well as side-products from the cyanation reaction. Effective purification is therefore essential to obtain material suitable for downstream applications in drug discovery and development.
Purification Techniques
The selection of a suitable purification method for this compound depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Flash Column Chromatography
Flash column chromatography is a highly effective and widely used method for the purification of this compound, particularly after its synthesis. This technique is suitable for separating the target compound from less polar and more polar impurities.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity. The principle relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. For this compound, a mixed-solvent system is often effective.
Quantitative Data Summary
The following table summarizes the quantitative data associated with the purification of this compound.
| Purification Technique | Parameter | Value | Reference |
| Flash Column Chromatography | Mobile Phase | Petroleum Ether : Ethyl Acetate (20:1) | [1] |
| Stationary Phase | Silica Gel (200-400 mesh) | [1] | |
| Yield | 53% | [1] | |
| Purity (Commercial) | 96% | [2] | |
| Recrystallization | Recommended Solvent Systems | - Ethanol/Water- Hexane/Acetone- Hexane/Ethyl Acetate | |
| Purity (Post-distillation of similar compound) | >98% | [3] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound obtained from a synthesis reaction.[1]
Materials:
-
Crude this compound
-
Silica gel (200-400 mesh)
-
Petroleum ether
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform bed.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel and the dissolved crude product.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully load the dried powder onto the top of the prepared column.
-
-
Elution:
-
Begin elution with the mobile phase: a 20:1 mixture of petroleum ether and ethyl acetate.
-
Maintain a constant flow rate by applying gentle positive pressure.
-
-
Fraction Collection:
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product, as identified by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization (General Procedure)
This protocol provides a general method for the recrystallization of a solid aromatic ester like this compound using a mixed-solvent system.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethanol, acetone, ethyl acetate)
-
"Poor" solvent (e.g., water, hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of the "good" solvent at room temperature.
-
Gradually add the "poor" solvent until the solution becomes cloudy, indicating the point of saturation.
-
Gently warm the mixture to redissolve the precipitate. If it redissolves, this is a suitable mixed-solvent system.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and heat the mixture to boiling while stirring to dissolve the solid completely.
-
-
Inducing Crystallization:
-
While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.
-
If turbidity persists upon swirling, add a few drops of the "good" solvent to clarify the solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold "poor" solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Experimental Workflow for Flash Column Chromatography
Caption: Workflow for the purification of this compound by flash column chromatography.
Logical Flow for Recrystallization
Caption: Step-by-step logical workflow for the purification of a solid compound by mixed-solvent recrystallization.
References
Application Notes and Protocols for Functional Group Transformations of Methyl 2-cyano-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key functional group transformations of Methyl 2-cyano-5-methoxybenzoate, a versatile building block in medicinal chemistry and materials science. The following sections outline procedures for the hydrolysis of the cyano group, reduction of the cyano group, demethylation of the methoxy group, and a combined reduction of both the cyano and ester functionalities.
Key Functional Group Transformations
This compound offers several reactive sites for chemical modification. The primary transformations involve the cyano, methoxy, and methyl ester groups. These modifications allow for the introduction of diverse functionalities, enabling the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies and the development of novel compounds.
A summary of the potential transformations is presented below:
-
Hydrolysis of the Nitrile: Conversion of the cyano group to a carboxylic acid.
-
Reduction of the Nitrile: Transformation of the cyano group into a primary amine.
-
Demethylation of the Ether: Cleavage of the methyl ether to yield a phenol.
-
Combined Nitrile and Ester Reduction: Reduction of both the cyano and ester groups to a primary amine and a primary alcohol, respectively.
Data Presentation
The following table summarizes the reaction conditions and expected outcomes for the functional group transformations of this compound.
| Transformation | Reagents and Conditions | Product | Yield (%) | Reaction Time (h) | Temperature (°C) |
| Nitrile Hydrolysis | 1. NaOH, H₂O/EtOH, reflux2. HCl (aq) | 2-Carboxy-5-methoxybenzoic acid | ~90 | 8 | 100 |
| Nitrile Reduction | H₂, Pd/C, MeOH, NH₃ | Methyl 2-(aminomethyl)-5-methoxybenzoate | >90 | 12 | 25 |
| Demethylation | BBr₃, CH₂Cl₂ | Methyl 2-cyano-5-hydroxybenzoate | 80[1] | 12 | -78 to RT |
| Combined Reduction | LiAlH₄, THF | (2-(Aminomethyl)-5-methoxyphenyl)methanol | ~85 | 6 | 0 to RT |
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
Hydrolysis of the Cyano Group to a Carboxylic Acid
This protocol describes the conversion of the nitrile functionality in this compound to a carboxylic acid group.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide solution.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of 2-Carboxy-5-methoxybenzoic acid will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Reduction of the Cyano Group to a Primary Amine
This protocol details the catalytic hydrogenation of the cyano group to a primary amine.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ammonia solution in methanol (7N)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a solution of this compound (1 equivalent) in methanol, add the methanolic ammonia solution.
-
Carefully add 10% Pd/C catalyst to the mixture.
-
Transfer the suspension to a Parr hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (typically to 50 psi) and shake at room temperature for 12 hours.
-
Monitor the reaction for the cessation of hydrogen uptake.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain Methyl 2-(aminomethyl)-5-methoxybenzoate.
Demethylation of the Methoxy Group to a Phenol
This protocol describes the cleavage of the methyl ether to form the corresponding phenol using boron tribromide.[1]
Materials:
-
This compound
-
Boron tribromide (BBr₃)
-
Dichloromethane (CH₂Cl₂), dry
-
Methanol (MeOH)
-
Schlenk flask or similar oven-dried glassware
-
Syringes for reagent transfer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Dissolve this compound (1 equivalent) in dry dichloromethane in an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add boron tribromide (3 equivalents) to the cooled solution.[1]
-
Allow the reaction mixture to stir overnight while gradually warming to room temperature.[1]
-
Upon completion of the reaction, carefully quench the reaction by the slow addition of methanol at 0 °C.[1]
-
Remove the organic solvent under reduced pressure.[1]
-
Purify the resulting residue by column chromatography (petroleum ether/ethyl acetate/dichloromethane 1:1:1) to yield Methyl 2-cyano-5-hydroxybenzoate.[1]
Combined Reduction of Cyano and Ester Groups
This protocol outlines the simultaneous reduction of the nitrile and methyl ester functionalities using lithium aluminum hydride.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), dry
-
Sodium sulfate, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend lithium aluminum hydride (2.5 equivalents) in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1 equivalent) in dry THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-(Aminomethyl)-5-methoxyphenyl)methanol.
Visualizations
The following diagrams illustrate the described functional group transformations.
Caption: Functional group transformations of this compound.
Caption: Workflow for the hydrolysis of the nitrile group.
Caption: Workflow for the demethylation of the methoxy group.
References
"Methyl 2-cyano-5-methoxybenzoate" derivatization for GC-MS analysis
An Application Note on the Derivatization of Methyl 2-cyano-5-methoxybenzoate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust protocol for the derivatization and subsequent quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The described method is particularly suited for the accurate determination of this compound in complex matrices often encountered during drug development and chemical synthesis.
This compound, a key intermediate in various synthetic pathways, can present challenges for direct GC-MS analysis due to the polarity of the cyano group. To overcome these challenges and enhance analytical performance, a derivatization strategy is employed. This protocol focuses on the hydrolysis of the cyano group to a carboxylic acid, followed by silylation to increase volatility and thermal stability, leading to improved chromatographic peak shape and detection sensitivity.[1][2]
Quantitative Data Summary
The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of the hydrolyzed analyte and the internal standard, n-dodecane. These values are representative and may vary based on the specific instrumentation and analytical conditions used.[3]
| Parameter | TMS-derivatized Analyte | Internal Standard (n-dodecane) |
| Compound Name | 2-carboxy-5-methoxybenzoic acid, bis(trimethylsilyl) ester | n-Dodecane |
| Retention Time (min) | ~ 15.2 | ~ 10.5 |
| Quantifier Ion (m/z) | 339 [M-15]⁺ | 85 |
| Qualifier Ion 1 (m/z) | 281 | 57 |
| Qualifier Ion 2 (m/z) | 73 | 43 |
| Limit of Detection (LOD) | ~ 0.1 ng/mL | - |
| Limit of Quantitation (LOQ) | ~ 0.5 ng/mL | - |
Experimental Protocols
Sample Preparation and Hydrolysis
Proper sample preparation is critical for accurate and reproducible results. The initial step involves the hydrolysis of the cyano group of this compound to a carboxylic acid.
Materials:
-
This compound sample
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Accurately weigh 10 mg of the sample containing this compound into a 10 mL screw-cap vial.
-
Add 2 mL of 1 M NaOH solution to the vial.
-
Securely cap the vial and heat at 80°C for 2 hours to facilitate hydrolysis of the cyano and ester groups.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution to a pH of approximately 2 by dropwise addition of 1 M HCl.
-
Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate. Vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
Derivatization (Silylation)
The hydrolyzed product is derivatized to increase its volatility for GC-MS analysis. Silylation is a common technique where active hydrogen atoms are replaced by a trimethylsilyl (TMS) group.[2]
Materials:
-
Dried hydrolyzed sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or water bath
Procedure:
-
To the dried sample extract, add 100 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).[4]
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless mode).
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Calibration and Quantification
For accurate quantification, a calibration curve is constructed using a series of standard solutions of the derivatized analyte with a fixed concentration of an internal standard (e.g., n-dodecane).[3]
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis.
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Methyl 2-cyano-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of heterocyclic compounds utilizing methyl 2-cyano-5-methoxybenzoate as a key starting material. The following sections outline synthetic pathways, experimental procedures, and quantitative data to facilitate the application of this versatile building block in research and drug development.
Introduction
This compound is a valuable precursor for the synthesis of a variety of heterocyclic scaffolds, particularly quinazolines, which are privileged structures in medicinal chemistry. The presence of the cyano and ester functionalities ortho to each other on the benzene ring allows for facile cyclization reactions with various reagents to construct the pyrimidine ring of the quinazoline system. The methoxy group at the 5-position provides a handle for further functionalization and influences the electronic properties of the resulting heterocyclic compounds.
Synthesis of 6-Methoxy-2,4-quinazolinedione
One of the fundamental applications of this compound is in the synthesis of 6-methoxy-2,4-quinazolinedione. This compound serves as a crucial intermediate for the preparation of a wide range of biologically active molecules. The synthesis involves a cyclization reaction with urea.
Reaction Pathway
The synthesis of 6-methoxy-2,4-quinazolinedione from this compound and urea proceeds through a cyclocondensation reaction. The reaction is typically catalyzed by a base, such as sodium methoxide.
Caption: Reaction pathway for the synthesis of 6-methoxy-2,4-quinazolinedione.
Experimental Protocol
Materials:
-
This compound
-
Urea
-
Sodium methoxide
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.2 equivalents) in anhydrous methanol.
-
To this solution, add this compound (1.0 equivalent) and urea (1.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCC).
-
After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with hydrochloric acid to a pH of 5-6.
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-methoxy-2,4-quinazolinedione.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 191.18 | 1.0 | - |
| Urea | 60.06 | 1.5 | - |
| Sodium methoxide | 54.02 | 1.2 | - |
| 6-Methoxy-2,4-quinazolinedione | 192.17 | - | 85-95 |
Synthesis of 2,4-Diamino-6-methoxyquinazoline
Another important application is the synthesis of 2,4-diamino-6-methoxyquinazoline, a scaffold found in numerous kinase inhibitors and other therapeutic agents. This synthesis is achieved through the reaction of this compound with guanidine.
Reaction Pathway
The formation of 2,4-diamino-6-methoxyquinazoline involves the condensation of this compound with guanidine, typically in the presence of a base.
Caption: Synthesis of 2,4-diamino-6-methoxyquinazoline.
Experimental Protocol
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Water
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol under an inert atmosphere.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes to form free guanidine.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation.
-
Treat the residue with water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry to obtain 2,4-diamino-6-methoxyquinazoline.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| This compound | 191.18 | 1.0 | - |
| Guanidine hydrochloride | 95.53 | 1.5 | - |
| Sodium ethoxide | 68.05 | 3.0 | - |
| 2,4-Diamino-6-methoxyquinazoline | 190.20 | - | 70-80 |
General Workflow for Heterocycle Synthesis
The general workflow for utilizing this compound in heterocyclic synthesis follows a series of logical steps from planning to final product characterization.
Caption: General experimental workflow for heterocyclic synthesis.
Conclusion
This compound is a highly effective and versatile starting material for the synthesis of various heterocyclic compounds, particularly substituted quinazolines. The protocols provided herein offer robust and reproducible methods for the preparation of key heterocyclic intermediates. These building blocks are of significant interest to researchers in the fields of medicinal chemistry and drug development due to their prevalence in biologically active molecules. The straightforward nature of these cyclization reactions, coupled with the potential for further derivatization of the resulting heterocyclic systems, underscores the utility of this compound in the synthesis of novel compounds with potential therapeutic applications.
Application Notes and Protocols: Selective Reduction of the Nitrile Group in Methyl 2-cyano-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective reduction of the nitrile group in Methyl 2-cyano-5-methoxybenzoate to yield Methyl 2-(aminomethyl)-5-methoxybenzoate. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols outlined below focus on catalytic hydrogenation, a method known for its high chemoselectivity in reducing nitriles in the presence of other functional groups such as esters. Two primary catalytic systems, Raney® Nickel and Palladium on Carbon (Pd/C), are presented, offering researchers options based on available resources and desired reaction conditions.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. For a substrate like this compound, which also contains an ester and a methoxy group on the aromatic ring, achieving selective reduction of the nitrile is paramount to avoid unwanted side reactions, such as the reduction of the ester to an alcohol. Catalytic hydrogenation stands out as an effective and clean method for this purpose. This technique utilizes hydrogen gas in the presence of a metal catalyst to effect the reduction, often with high selectivity and yield.[1]
The resulting product, Methyl 2-(aminomethyl)-5-methoxybenzoate, is a valuable building block in medicinal chemistry, providing a primary amine handle for further molecular elaboration. This document details two robust and widely used catalytic hydrogenation protocols for this specific transformation.
Reaction Pathway
The selective reduction of the nitrile group in this compound proceeds as follows:
Caption: Reaction scheme for the catalytic hydrogenation of this compound.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the reaction conditions and expected outcomes for the selective nitrile reduction using Raney® Nickel and Palladium on Carbon.
| Parameter | Protocol 1: Raney® Nickel | Protocol 2: Palladium on Carbon (Pd/C) |
| Catalyst | Raney® Nickel (slurry in water or ethanol) | 10% Palladium on Carbon |
| Catalyst Loading | ~5-10% by weight of the substrate | ~5-10 mol% relative to the substrate |
| Hydrogen Source | Hydrogen Gas (H₂) | Hydrogen Gas (H₂) |
| Pressure | 50-100 psi (can be performed at atmospheric pressure) | Atmospheric pressure (balloon) to 50 psi |
| Solvent | Methanol or Ethanol | Methanol or Ethanol |
| Temperature | Room Temperature to 50°C | Room Temperature |
| Reaction Time | 2-6 hours (monitor by TLC) | 4-12 hours (monitor by TLC) |
| Typical Yield | >90% | >90% |
| Selectivity | High for nitrile reduction over ester | High for nitrile reduction over ester |
| Work-up | Filtration of catalyst, solvent evaporation | Filtration of catalyst, solvent evaporation |
Experimental Protocols
Safety Precautions:
-
Catalytic hydrogenation should be performed in a well-ventilated fume hood.
-
Raney® Nickel and Palladium on Carbon are pyrophoric when dry and should be handled with care, preferably as a slurry.
-
Hydrogen gas is flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
Protocol 1: Reduction using Raney® Nickel
This protocol describes the reduction of the nitrile group using Raney® Nickel as the catalyst under a hydrogen atmosphere.
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Methanol or Ethanol (reagent grade)
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr shaker or a flask equipped with a hydrogen balloon)
-
Filter aid (e.g., Celite®)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Solvent Addition: Add methanol or ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add the Raney® Nickel slurry (approximately 5-10% by weight of the substrate).
-
Hydrogenation: Seal the reaction vessel and purge it several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) or maintain a positive pressure with a hydrogen balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (up to 50°C) to aid the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper as it can ignite. Keep it wet with the solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude Methyl 2-(aminomethyl)-5-methoxybenzoate can be purified further by column chromatography on silica gel if required.
Protocol 2: Reduction using Palladium on Carbon (Pd/C)
This protocol outlines the selective nitrile reduction using a 10% Pd/C catalyst at or near atmospheric pressure.[2]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol (reagent grade)
-
Hydrogen gas supply (balloon)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filter aid (e.g., Celite®)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Vessel Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation Setup: Secure a hydrogen-filled balloon to the flask via a three-way stopcock.
-
Purging: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, carefully remove the hydrogen balloon and purge the flask with an inert gas.
-
Filtration: Dilute the reaction mixture with more solvent if necessary and filter through a pad of Celite® to remove the Pd/C catalyst. Rinse the filter cake with the solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if needed.
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: General workflow for the catalytic hydrogenation of this compound.
Conclusion
The selective reduction of the nitrile group in this compound can be efficiently and cleanly achieved through catalytic hydrogenation using either Raney® Nickel or Palladium on Carbon. Both methods offer high yields and excellent chemoselectivity, preserving the ester functionality. The choice between the two catalysts may depend on factors such as reaction scale, available equipment (for pressure reactions), and cost. The provided protocols offer a reliable starting point for researchers in the fields of medicinal chemistry and drug development for the synthesis of the versatile intermediate, Methyl 2-(aminomethyl)-5-methoxybenzoate.
References
Application Notes: Hydrolysis of Methyl 2-cyano-5-methoxybenzoate
The hydrolysis of the ester functional group in Methyl 2-cyano-5-methoxybenzoate is a fundamental reaction that converts the methyl ester into the corresponding carboxylic acid, 2-cyano-5-methoxybenzoic acid. This transformation is a common step in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates and other complex molecules where the carboxylic acid moiety is required for further functionalization.
The reaction is typically carried out via saponification, which is a base-promoted hydrolysis.[1][2] The reactivity of the ester is influenced by the electronic properties of the substituents on the benzene ring. In this specific molecule, the presence of an electron-withdrawing cyano (-CN) group ortho to the ester facilitates the reaction. This group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. Conversely, the methoxy (-OCH₃) group in the meta position is electron-donating, which slightly deactivates the ring towards nucleophilic attack, but the effect of the ortho-cyano group is generally dominant.
While basic hydrolysis is efficient for the ester, it is important to consider potential side reactions. The nitrile (cyano) group can also be hydrolyzed to a carboxylic acid or an amide under more aggressive conditions, such as prolonged heating in strong acid or base.[3] Therefore, reaction conditions for the selective hydrolysis of the ester must be carefully controlled, typically involving mild temperatures and reaction times.
Acid-catalyzed hydrolysis is an alternative method but is often slower and requires heating.[4][5] The base-promoted saponification is generally preferred for its higher reaction rates and efficiency at moderate temperatures.[3]
Data Presentation: Reaction Conditions for Ester Hydrolysis
The following table summarizes typical conditions for the base-promoted hydrolysis of various methyl benzoate derivatives, which can be adapted for this compound.
| Substrate | Base (Molar Eq.) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH (~1.5 eq) | Methanol/Water | Reflux | 4 | 95-99 | [6] |
| Methyl 2-methoxy-6-methylbenzoate | NaOH (1.01-1.05 eq) | Water | 90-100 | Not specified | 96.6 | CN113072441A[7] |
| Hindered Esters (General) | NaOH (3 eq) | Methanol/Dichloromethane (1:9) | Room Temp. | 0.5-24 | 80-96 | [8][9] |
| Methyl m-nitrobenzoate | NaOH (~2.5 eq) | Water | Reflux (Boiling) | 0.1-0.2 | ~95 | [2] |
Experimental Protocols
Protocol 1: Base-Promoted Hydrolysis (Saponification) of this compound
This protocol describes a standard laboratory procedure for the saponification of the target ester to yield 2-cyano-5-methoxybenzoic acid.
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane (for extraction)
-
TLC plates (silica gel)
-
Appropriate solvent system for TLC (e.g., Hexane:Ethyl Acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or THF (approximately 5-10 mL per gram of ester).
-
Addition of Base: In a separate beaker, prepare a solution of NaOH or LiOH (1.5-2.0 eq) in water. Add this aqueous solution to the stirring solution of the ester at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (typically 40-80°C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting ester spot has disappeared.
-
Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature. Remove the organic solvent using a rotary evaporator.
-
Add deionized water to dissolve the resulting carboxylate salt. If any non-polar impurities are present, they can be removed by washing the aqueous solution with a non-polar organic solvent like hexane or diethyl ether.
-
Cool the aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH of the solution is acidic (pH 2-3). The carboxylic acid product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.
-
Drying: Dry the purified 2-cyano-5-methoxybenzoic acid under vacuum to a constant weight.
Visualizations
Mechanism of Saponification
Caption: Mechanism of base-promoted ester hydrolysis (saponification).
Experimental Workflow
Caption: Experimental workflow for the hydrolysis of the ester.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. quora.com [quora.com]
- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid - Google Patents [patents.google.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl 2-cyano-5-methoxybenzoate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) has become an indispensable tool in modern drug discovery and development, enabling the rapid synthesis and purification of large libraries of small molecules. Methyl 2-cyano-5-methoxybenzoate and its structural motifs are valuable precursors for the generation of functionalized solid supports or as key building blocks in the synthesis of heterocyclic compounds. This document provides detailed application notes and protocols for the proposed use of a derivative of this compound in the traceless solid-phase synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.
Benzimidazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
This application note will focus on a traceless synthesis strategy, where the synthesized benzimidazole is cleaved from the solid support without leaving any residual linker functionality. This is achieved by employing a cleverly designed linker that participates in the final cyclization and cleavage step.
Core Application: Traceless Solid-Phase Synthesis of Benzimidazoles
The proposed application utilizes a polystyrene resin functionalized with a 4-formyl-3-methoxyphenoxy)ethyl linker. While the direct synthesis of this linker from this compound is not explicitly detailed in the literature, the structural similarity suggests its potential as a precursor for the vanillin-like aldehyde structure of the linker. The overall strategy involves the immobilization of an o-phenylenediamine derivative onto the aldehyde-functionalized resin, followed by cyclization and cleavage to yield the desired benzimidazole.
Workflow for Traceless Solid-Phase Synthesis of Benzimidazoles
Caption: Overall workflow for the traceless solid-phase synthesis of benzimidazoles.
Quantitative Data Summary
The following tables summarize typical quantitative data reported for the solid-phase synthesis of benzimidazoles using aldehyde-functionalized resins. The exact values can vary depending on the specific substrates, resin, and reaction conditions used.
Table 1: Resin Loading and Immobilization Efficiency
| Parameter | Typical Value | Method of Determination |
| Initial Resin Loading (Merrifield) | 1.0 - 2.0 mmol/g | Elemental Analysis (Cl) |
| Loading of Aldehyde Linker | 0.5 - 1.2 mmol/g | Elemental Analysis (N) or Titration |
| Immobilization Yield of o-phenylenediamine | 85 - 95% | TNBS (Trinitrobenzene Sulfonic Acid) Test |
Table 2: Reaction Yields and Product Purity
| Step | Reagents | Typical Yield (%) | Typical Purity (%) (by HPLC) |
| Cyclization with Aldehyde | Aromatic/Aliphatic Aldehydes | 70 - 95% | >90% (on-resin) |
| Traceless Cleavage | Trifluoroacetic Acid (TFA) | 60 - 90% (overall) | 85 - 98% (crude) |
| Post-Purification | HPLC | >98% | >99% |
Experimental Protocols
Protocol 1: Preparation of 2-(4-formyl-3-methoxyphenoxy)ethyl Polystyrene Resin
This protocol describes the functionalization of Merrifield resin with a suitable aldehyde linker.
Materials:
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)
-
4-Hydroxy-2-methoxybenzaldehyde (or a similar derivative potentially synthesized from this compound)
-
Potassium carbonate (K₂CO₃)
-
Sodium iodide (NaI)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Swell the Merrifield resin (1.0 g, ~1.5 mmol Cl) in DMF (10 mL) for 1 hour in a round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Add 4-hydroxy-2-methoxybenzaldehyde (3.0 mmol), K₂CO₃ (3.0 mmol), and NaI (0.5 mmol) to the swollen resin.
-
Heat the reaction mixture to 80°C and stir for 24 hours.
-
Cool the mixture to room temperature and filter the resin.
-
Wash the resin sequentially with DMF (3 x 10 mL), DMF/H₂O (1:1, 3 x 10 mL), H₂O (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
Determine the loading of the aldehyde group using a suitable method, such as quantitative IR spectroscopy or reaction with a known amount of a primary amine followed by nitrogen analysis.
Protocol 2: Solid-Phase Synthesis of a 2-Arylbenzimidazole
This protocol outlines the synthesis of a representative 2-arylbenzimidazole on the prepared aldehyde-functionalized resin.
Materials:
-
2-(4-formyl-3-methoxyphenoxy)ethyl polystyrene resin
-
o-Phenylenediamine
-
Sodium triacetoxyborohydride (STAB)
-
1% Acetic acid in DMF
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
Step 1: Immobilization of o-Phenylenediamine
-
Swell the aldehyde-functionalized resin (0.5 g, ~0.5 mmol) in 1% acetic acid in DMF (5 mL) for 30 minutes in a peptide synthesis vessel.
-
Add o-phenylenediamine (2.5 mmol) to the vessel and shake the mixture for 1 hour at room temperature.
-
Add sodium triacetoxyborohydride (2.5 mmol) portion-wise over 30 minutes.
-
Shake the reaction mixture for an additional 12 hours at room temperature.
-
Filter the resin and wash sequentially with DMF (3 x 5 mL), MeOH (3 x 5 mL), and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
Step 2: Cyclization with an Aldehyde
-
Swell the resin-bound diamine in DMF (5 mL) for 30 minutes.
-
Add the aromatic aldehyde (5.0 mmol) to the vessel.
-
Shake the reaction at room temperature for 16 hours. The reaction can be monitored by the disappearance of the diamine using a TNBS test.
-
Filter the resin and wash with DMF (3 x 5 mL), MeOH (3 x 5 mL), and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
Step 3: Traceless Cleavage
-
Swell the dried resin in DCM (1 mL) in a cleavage vessel.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, 10 mL).
-
Add the cleavage cocktail to the resin and shake at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM (2 x 2 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude benzimidazole.
Step 4: Purification
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Purify the benzimidazole by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.
Potential Biological Target and Signaling Pathway
Benzimidazole-containing compounds are known to target a variety of biological pathways, including those involved in cancer cell proliferation. One such target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.
Simplified EGFR Signaling Pathway
Caption: A simplified representation of the EGFR signaling pathway, a potential target for benzimidazole derivatives.
Disclaimer: The provided protocols and data are based on established solid-phase synthesis methodologies for benzimidazoles. The direct applicability of "this compound" as a precursor would require experimental validation. The signaling pathway diagram is a representative example and does not imply that all benzimidazoles synthesized via this method will target this specific pathway. Researchers should conduct their own validation and characterization of the synthesized compounds.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield of Methyl 2-cyano-5-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-cyano-5-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and well-established method is the Sandmeyer reaction.[1][2] This involves the diazotization of an aromatic amine precursor, Methyl 2-amino-5-methoxybenzoate, followed by a copper(I) cyanide-mediated displacement of the diazonium group with a nitrile group.[2][3]
Q2: What is the likely starting material for the synthesis?
A2: The immediate precursor is typically Methyl 2-amino-5-methoxybenzoate. This can be synthesized by the reduction of Methyl 5-methoxy-2-nitrobenzoate. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Q3: What are the critical parameters to control during the Sandmeyer reaction for cyanation?
A3: Key parameters to control for a successful Sandmeyer cyanation include:
-
Temperature: Diazotization must be performed at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt. The subsequent cyanation step may require gentle heating, but the temperature should be carefully controlled.
-
pH: The diazotization reaction is carried out in a strong acidic medium.
-
Purity of Reagents: The purity of the starting amine, sodium nitrite, and copper(I) cyanide is crucial for high yields.
-
Reaction Time: Sufficient time must be allowed for both the diazotization and the cyanation steps to go to completion.
Q4: What are the common side products that can lower the yield?
A4: The Sandmeyer reaction is known to produce several byproducts that can impact the overall yield and purity of the desired product. These include:
-
Phenols: Formed by the reaction of the diazonium salt with water.
-
Biaryl compounds: Resulting from the radical nature of the Sandmeyer reaction mechanism.[1]
-
Deamination products: Where the diazonium group is replaced by a hydrogen atom.
-
Azo dyes: Formed by the coupling of the diazonium salt with unreacted starting amine or other aromatic compounds present in the reaction mixture.
Q5: How can the final product be purified?
A5: Purification of this compound typically involves standard laboratory techniques such as:
-
Extraction: To separate the product from the aqueous reaction mixture.
-
Column Chromatography: To remove polar and non-polar impurities.
-
Recrystallization: To obtain a highly pure crystalline product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Diazotization | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Verify the acidity of the reaction medium. |
| Decomposition of Diazonium Salt | Use the diazonium salt immediately after its formation. Avoid exposing the diazonium salt solution to elevated temperatures or direct sunlight. |
| Inactive Copper(I) Cyanide | Use high-purity, freshly opened, or properly stored copper(I) cyanide. Consider preparing the CuCN solution just before use. |
| Incorrect Stoichiometry | Carefully check the molar ratios of all reactants, particularly the amine, sodium nitrite, and copper(I) cyanide. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Formation of Phenolic Byproducts | Maintain a low reaction temperature during diazotization and cyanation to minimize the reaction with water. |
| Formation of Azo Dyes | Ensure slow and controlled addition of sodium nitrite to prevent an excess of nitrous acid, which can lead to side reactions. Efficient stirring is also crucial. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. |
| Inefficient Purification | Optimize the solvent system for column chromatography to achieve better separation of the product from impurities. For recrystallization, screen different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures for the product. |
Data Presentation
The following table summarizes representative yields for the Sandmeyer cyanation of various substituted anilines, providing an indication of the expected yield range for the synthesis of this compound.
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Reported Yield (%) |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93[1] |
| 2-Methylaniline | 2-Methylbenzonitrile | 85[1] |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75[1] |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68[1] |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52[1] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-amino-5-methoxybenzoate (Precursor)
This protocol is adapted from the general procedure for the reduction of nitroarenes.
Materials:
-
Methyl 5-methoxy-2-nitrobenzoate
-
Palladium on Carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
-
Filter aid (e.g., Celite)
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 5-methoxy-2-nitrobenzoate in methanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter pad with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield Methyl 2-amino-5-methoxybenzoate.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol is a general procedure adapted from known Sandmeyer cyanation methods.[2][3]
Materials:
-
Methyl 2-amino-5-methoxybenzoate
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Water
-
Ice
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
Step A: Diazotization
-
Dissolve Methyl 2-amino-5-methoxybenzoate in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt.
Step B: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide (or potassium cyanide) in water.
-
Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step A to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Monitor the reaction by TLC or HPLC.
Step C: Work-up and Purification
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.
Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
Technical Support Center: Synthesis of Methyl 2-cyano-5-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-cyano-5-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:
-
Sandmeyer Reaction: This route typically starts from Methyl 2-amino-5-methoxybenzoate. The amino group is converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[1]
-
Rosenmund-von Braun Reaction: This method involves the reaction of a Methyl 2-halo-5-methoxybenzoate (typically bromo or iodo) with a cyanide source, such as copper(I) cyanide, at elevated temperatures.[2][3]
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Byproduct formation is a common challenge in organic synthesis. For the synthesis of this compound, potential byproducts depend on the chosen synthetic route.
-
Sandmeyer Reaction:
-
Methyl 2-hydroxy-5-methoxybenzoate: Formation of this phenol byproduct can occur if the diazonium salt reacts with water.
-
Methyl 5-methoxybenzoate (Protodeamination product): The diazonium group can be replaced by a hydrogen atom.
-
Biaryl compounds: Coupling of aryl radicals can lead to the formation of biphenyl derivatives.[4]
-
Methyl 2-amido-5-methoxybenzoate and 2-carboxy-4-methoxybenzonitrile: Hydrolysis of the nitrile group can occur under the reaction or workup conditions.
-
-
Rosenmund-von Braun Reaction:
-
Unreacted Starting Material: Incomplete reaction due to the high temperatures often required.
-
Hydrolysis Products: Similar to the Sandmeyer reaction, the nitrile can be hydrolyzed to the corresponding amide or carboxylic acid, especially during workup.[5]
-
Demethylation Products: At high temperatures, the methoxy group may be susceptible to cleavage.
-
Q3: How can I purify the final product, this compound?
A3: Purification of this compound typically involves standard laboratory techniques. Column chromatography on silica gel is a common and effective method for separating the desired product from byproducts and unreacted starting materials. Recrystallization from a suitable solvent system can also be employed to obtain a highly pure product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Diazotization (Sandmeyer Reaction) | Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring. |
| Decomposition of Diazonium Salt (Sandmeyer Reaction) | Use the diazonium salt solution immediately after preparation. Avoid exposing it to high temperatures or prolonged standing. |
| Low Reaction Temperature (Rosenmund-von Braun Reaction) | This reaction often requires high temperatures (150-250 °C) for efficient conversion.[6] Consider carefully increasing the reaction temperature while monitoring for decomposition. |
| Poor Quality of Reagents | Use freshly distilled solvents and high-purity starting materials and reagents. |
| Insufficient Catalyst (Both Routes) | Ensure the correct stoichiometric amount of copper(I) cyanide is used. For the Rosenmund-von Braun reaction, using an excess of CuCN may be necessary.[7] |
Problem 2: Presence of Significant Amounts of Byproducts
| Byproduct Observed | Possible Cause | Suggested Solution |
| Methyl 2-hydroxy-5-methoxybenzoate (Phenol) | Reaction of the diazonium salt with water. | Ensure anhydrous conditions as much as possible during the Sandmeyer reaction. Add the diazonium salt solution to the cyanide solution, rather than the other way around, to minimize its exposure to water. |
| Methyl 5-methoxybenzoate (Protodeamination) | Presence of reducing agents or radical quenchers. | Use high-purity reagents and deoxygenated solvents. |
| Methyl 2-amido-5-methoxybenzoate or 2-carboxy-4-methoxybenzonitrile (Hydrolysis Products) | Acidic or basic conditions during workup or purification. | Neutralize the reaction mixture carefully during workup. Avoid prolonged exposure to strong acids or bases. Use a non-polar solvent for extraction if possible. |
| Unreacted Starting Halide (Rosenmund-von Braun) | Insufficient reaction time or temperature. | Increase the reaction time or temperature cautiously. Consider using a more reactive halide (iodide > bromide). |
Experimental Protocols
A detailed experimental protocol for the Sandmeyer reaction is provided below as an example.
Synthesis of this compound via Sandmeyer Reaction
Materials:
-
Methyl 2-amino-5-methoxybenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Diazotization:
-
In a flask cooled to 0-5 °C in an ice-salt bath, dissolve Methyl 2-amino-5-methoxybenzoate (1.0 eq) in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Heat this solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for 1 hour.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract with dichloromethane.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Data Presentation
Table 1: Potential Byproducts and their Identification
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Identification Method |
| Methyl 2-hydroxy-5-methoxybenzoate | C₉H₁₀O₄ | 182.17 | GC-MS, ¹H NMR |
| Methyl 5-methoxybenzoate | C₉H₁₀O₃ | 166.17 | GC-MS, ¹H NMR |
| Methyl 2-amido-5-methoxybenzoate | C₉H₁₁NO₄ | 197.19 | GC-MS, ¹H NMR, IR |
| 2-Carboxy-4-methoxybenzonitrile | C₉H₇NO₃ | 177.16 | GC-MS, ¹H NMR, IR |
Visualizations
Caption: Troubleshooting workflow for byproduct formation.
Caption: Comparison of synthetic pathways.
References
- 1. METHYL 2-METHOXY-5-METHYLBENZOATE 97(63113-79-1) 1H NMR spectrum [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
Technical Support Center: Purification of Methyl 2-cyano-5-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl 2-cyano-5-methoxybenzoate from a reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue 1: An emulsion forms during the aqueous workup, making phase separation difficult.
-
Why is this happening? Emulsions are common when organic and aqueous phases have similar densities or when surfactants or finely divided solids are present. This can be particularly prevalent after reactions like the Sandmeyer reaction, where various salts are present.
-
How can I resolve it?
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.
-
Change the Organic Solvent: If possible, add a small amount of a different organic solvent with a density significantly different from water (e.g., dichloromethane if you are using ethyl acetate).
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by providing a large surface area.
-
Patience: Sometimes, allowing the mixture to stand for an extended period can lead to separation.
-
Issue 2: The product precipitates as an oil or sticky solid during recrystallization.
-
Why is this happening? This phenomenon, known as "oiling out," occurs when the solute's solubility is exceeded at a temperature above its melting point. It can be caused by using a solvent in which the compound is too soluble or by the presence of impurities that depress the melting point.
-
How can I fix it?
-
Add More Solvent: Add a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly.
-
Change the Solvent System: Use a solvent system where the product has lower solubility at elevated temperatures. A co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective. Dissolve the compound in the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until turbidity persists.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure product to the cooled solution to initiate crystallization.
-
Issue 3: The isolated product is colored, but the pure compound should be colorless or a white solid.
-
Why is this happening? Colored impurities are common, especially from reactions involving diazonium salts (Sandmeyer reaction), which can form azo compounds or other colored byproducts.
-
How can I remove the color?
-
Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb your product, leading to lower yields.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is an excellent method for separating colored impurities from the desired product.
-
Issue 4: Poor separation of the product from an impurity during column chromatography.
-
Why is this happening? The chosen solvent system (eluent) may not have the optimal polarity to effectively separate the components of the mixture.
-
How can I improve the separation?
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to test different solvent systems. A good solvent system will give your product an Rf value of approximately 0.3-0.5 and show good separation from impurities. For this compound, a gradient of ethyl acetate in hexane is a good starting point.
-
Use a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a bonded phase (e.g., cyano).
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel and load it onto the column as a dry powder. This can lead to better band resolution compared to wet loading in a strong solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a reaction mixture for this compound synthesized via a Sandmeyer reaction?
A1: Common impurities from a Sandmeyer cyanation of the corresponding aniline include:
-
Unreacted Starting Material: The corresponding methyl 2-amino-5-methoxybenzoate.
-
Phenolic Byproduct: Methyl 2-hydroxy-5-methoxybenzoate, formed by the reaction of the diazonium salt with water.
-
Deamination Product: Methyl 2-methoxybenzoate, where the diazonium group is replaced by a hydrogen atom.
-
Azo Compounds: Highly colored byproducts formed from the coupling of the diazonium salt with other aromatic species.
Q2: What is a recommended general procedure for the purification of this compound?
A2: A typical purification workflow would be:
-
Aqueous Workup: Quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water, a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and concentrate under reduced pressure.
-
Column Chromatography (if necessary): If the crude product is an oil or contains significant impurities, purify it by flash column chromatography on silica gel.
-
Recrystallization: Recrystallize the solid product from a suitable solvent or solvent system to obtain the final pure compound.
Q3: How do I choose a suitable recrystallization solvent?
A3: A good recrystallization solvent should:
-
Not react with the compound.
-
Dissolve the compound well at its boiling point but poorly at low temperatures.
-
Either dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the crystals. For a compound like this compound, solvents like ethanol, isopropanol, or a mixture of ethyl acetate and a non-polar solvent like hexane are good starting points for testing.
Experimental Protocols & Data
Table 1: Column Chromatography Parameters for Purification
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%) |
| Loading Technique | Dry loading adsorbed on silica gel is preferred |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Table 2: Recrystallization Solvent Screening
| Solvent / Solvent System | Observation | Suitability |
| Water | Likely insoluble | Poor |
| Ethanol | May be too soluble at room temperature | Potentially suitable, may need cooling |
| Isopropanol | Good solubility when hot, lower when cold | Good candidate |
| Ethyl Acetate / Hexane | Dissolves in hot ethyl acetate, precipitates with hexane | Excellent candidate for co-solvent recrystallization |
Purification Workflow
Caption: General purification workflow for this compound.
Technical Support Center: Hydrolysis of Methyl 2-cyano-5-methoxybenzoate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the hydrolysis of Methyl 2-cyano-5-methoxybenzoate. Given its multiple reactive sites—a methyl ester and a nitrile group—achieving the desired product requires careful control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when hydrolyzing this compound?
The primary challenge lies in the chemoselectivity of the hydrolysis. The molecule contains both an ester and a nitrile group, both of which can be hydrolyzed under acidic or basic conditions.[1][2][3] Nitriles are generally less reactive than esters, but forcing conditions required to hydrolyze a sterically hindered ester may also affect the nitrile.[4][5] Therefore, reaction conditions must be carefully chosen to either selectively hydrolyze the ester or to hydrolyze both functional groups.
Q2: My goal is to selectively hydrolyze the methyl ester to 2-cyano-5-methoxybenzoic acid, leaving the nitrile group intact. What conditions are recommended?
For selective hydrolysis of the ester, milder basic conditions are generally preferred. The hydroxide ion is a strong enough nucleophile to attack the ester carbonyl, while the nitrile group often requires more vigorous conditions to react.
-
Recommended Protocol: Use a base like Lithium Hydroxide (LiOH) in a mixed solvent system such as Tetrahydrofuran (THF) and water at room temperature. LiOH is often effective for selective ester hydrolysis without affecting sensitive functional groups.
-
Potential Pitfalls: Using stronger bases like Sodium Hydroxide (NaOH) with prolonged heating may lead to partial or complete hydrolysis of the nitrile group as a side reaction.
Q3: I want to hydrolyze both the ester and the nitrile to produce 5-methoxyphthalic acid (5-methoxybenzene-1,2-dicarboxylic acid). What is the best approach?
To hydrolyze both functional groups, more forcing conditions are necessary. Both strong acid and strong base catalysis can be effective.[1][6]
-
Basic Hydrolysis: Heating the substrate under reflux with a concentrated aqueous solution of a strong base like NaOH or KOH is a common method.[1][6] The reaction first produces the disodium or dipotassium salt of the carboxylic acid. A subsequent acidic workup (e.g., with HCl) is required to protonate the carboxylate groups and yield the final dicarboxylic acid product.[1][6]
-
Acidic Hydrolysis: Refluxing the compound in a strong acid such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will also hydrolyze both the ester and the nitrile directly to the carboxylic acids.[1][6][7] Under acidic conditions, the ammonia generated from the nitrile hydrolysis is protonated to form an ammonium salt.[7]
Q4: My reaction is very slow or incomplete. How can I improve the yield and reaction rate?
Several factors could contribute to an incomplete reaction:
-
Poor Solubility: this compound has limited solubility in purely aqueous solutions. Adding a co-solvent like THF, dioxane, or ethanol can significantly improve solubility and reaction rate.
-
Insufficient Temperature: Many hydrolysis reactions, especially of nitriles, require elevated temperatures to proceed at a reasonable rate.[1][6][7] If you are running the reaction at room temperature, consider heating it to reflux.
-
Inadequate Reagent Stoichiometry: For basic hydrolysis (saponification), at least one equivalent of base is required per functional group being hydrolyzed. Using a stoichiometric excess (e.g., 2.5 to 3 equivalents for full hydrolysis) can help drive the reaction to completion.
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q5: I am observing an unexpected byproduct. What could it be?
The most common byproduct is the intermediate amide, 2-carbamoyl-5-methoxybenzoic acid (from ester hydrolysis followed by incomplete nitrile hydrolysis) or its methyl ester. The hydrolysis of a nitrile proceeds in two stages: first to an amide, and then the amide is further hydrolyzed to a carboxylic acid.[1][6] If the reaction conditions (e.g., temperature, time, reagent concentration) are not harsh enough, the reaction can stall at the amide stage.[4][7]
Hydrolysis Conditions Troubleshooting Guide
The following table summarizes various experimental conditions and their likely outcomes for easy comparison.
| Goal | Reagents & Conditions | Solvent | Temperature | Expected Primary Product | Potential Issues & Byproducts |
| Selective Ester Hydrolysis | 1.1 eq. LiOH | THF / H₂O (3:1) | Room Temp | 2-Cyano-5-methoxybenzoic acid | Incomplete reaction if time is too short. |
| Selective Ester Hydrolysis | 1.2 eq. NaOH | Methanol / H₂O | 50 °C | 2-Cyano-5-methoxybenzoic acid | Risk of partial nitrile hydrolysis to amide. |
| Full Hydrolysis (Ester & Nitrile) | 3.0 eq. NaOH (aq) | Water or Ethanol / H₂O | Reflux (100 °C) | 5-Methoxyphthalic acid (as disodium salt) | Requires acidic workup. Reaction may be slow due to solubility. |
| Full Hydrolysis (Ester & Nitrile) | Conc. H₂SO₄ / H₂O (1:1) | N/A | Reflux (110-120 °C) | 5-Methoxyphthalic acid | Potential for charring or other side reactions under harsh acidic conditions. |
| Nitrile to Amide (Ester Hydrolyzed) | H₂SO₄ (conc.) in tert-butanol | tert-Butanol | 40-50 °C | 2-Carbamoyl-5-methoxybenzoic acid | Precise temperature control is critical to avoid full hydrolysis.[4] |
Key Experimental Protocols
Protocol 1: Selective Hydrolysis of Methyl Ester
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and water.
-
Reagent Addition: Add Lithium Hydroxide monohydrate (1.1 eq.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Workup: Quench the reaction by adding 1M HCl until the pH is ~2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Full Hydrolysis to Dicarboxylic Acid (Basic Conditions)
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq.) and a 20% aqueous solution of Sodium Hydroxide (3.0 eq.).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction may take 12-24 hours to go to completion. Monitor by HPLC or by the cessation of ammonia evolution (if detectable).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Carefully acidify with concentrated HCl until the pH is ~1. A precipitate of the dicarboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-methoxyphthalic acid.
Visualized Reaction Pathways and Troubleshooting
Caption: Reaction pathways for the hydrolysis of this compound.
Caption: Troubleshooting workflow for incomplete hydrolysis reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. srd.nist.gov [srd.nist.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Improving Selectivity in the Cyanation of Methoxybenzoates
Welcome to the technical support center for the cyanation of methoxybenzoates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this important synthetic transformation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reactions for improved yield and selectivity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the cyanation of methoxybenzoates in a question-and-answer format.
Question: Why is my cyanation reaction of a methoxybenzoate resulting in a low yield or no product?
Answer:
Several factors can contribute to low or no yield in the palladium-catalyzed cyanation of methoxybenzoates. Here are some common causes and troubleshooting steps:
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Catalyst Deactivation: Cyanide ions can poison palladium catalysts.[1]
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Solution: Use a less toxic and less soluble cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1] These reagents release cyanide ions slowly into the reaction mixture, minimizing catalyst deactivation. Running the reaction in an aqueous medium can also be beneficial as the slow diffusion of cyanide from the aqueous to the organic phase can prevent catalyst poisoning.[2]
-
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently.
-
Solution: Ensure you are using a suitable palladium precatalyst and ligand system. Precatalysts are often preferred over generating the active catalyst in situ. The choice of ligand is also critical; bulky electron-rich phosphine ligands like XPhos are often effective.[3]
-
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Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides.[4] Methoxybenzoates with electron-donating groups can also exhibit slower reaction rates.
-
Solution: If using an aryl chloride, you may need to switch to the corresponding bromide or iodide. For electron-rich substrates, increasing the reaction temperature or using a more active catalyst system might be necessary.[3]
-
-
Reaction Conditions: Incorrect solvent, temperature, or base can hinder the reaction.
-
Solution: The choice of solvent is crucial. A mixture of THF and water has been shown to be effective for the cyanation of electron-rich aryl halides.[2][3] The optimal temperature can range from room temperature to 40°C for mild methods, but higher temperatures may be required for less reactive substrates.[2][5] Interestingly, in some systems, the absence of an external base can lead to higher conversion, as cyanide itself can act as a base to activate the precatalyst.[2]
-
Question: I am observing poor regioselectivity in the cyanation of my methoxy-substituted aryl halide. How can I improve it?
Answer:
Regioselectivity in the cyanation of methoxybenzoates is primarily governed by the electronic and steric effects of the substituents on the aromatic ring.
-
Electronic Effects: The methoxy group is an electron-donating group and directs electrophilic aromatic substitution to the ortho and para positions. Conversely, the methyl ester is an electron-withdrawing group and a meta-director. In palladium-catalyzed cross-coupling reactions, the electronic properties of the substituents influence the rate of reductive elimination.[2][3]
-
Steric Hindrance: Bulky substituents near the reaction site can hinder the approach of the catalyst and the cyanide source, often favoring substitution at the less sterically hindered position.
Strategies to Improve Selectivity:
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Ligand Selection: The steric bulk of the phosphine ligand on the palladium catalyst can significantly influence regioselectivity. A bulkier ligand may favor cyanation at the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the product formed through the lower energy transition state.
-
Choice of Cyanide Source: While less documented for selectivity, the nature of the cyanide source and its counter-ion could potentially influence the transition state and thus the regioselectivity.
Question: I suspect the methyl ester group in my methoxybenzoate is being hydrolyzed during the reaction. How can I prevent this?
Answer:
Hydrolysis of the ester group to the corresponding carboxylic acid is a potential side reaction, especially under basic conditions.[6][7]
-
Confirmation of Hydrolysis: You can confirm hydrolysis by analyzing the crude reaction mixture using techniques like LC-MS or ¹H NMR to look for the corresponding carboxylic acid or carboxylate salt.
-
Prevention Strategies:
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Control of Basicity: If using a base, choose a milder one. As mentioned earlier, some cyanation reactions proceed efficiently without an external base, with the cyanide ion itself acting as a base.[2] This can minimize ester hydrolysis.
-
Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the extent of hydrolysis.
-
Cyanide Source: While cyanide can catalyze some hydrolyses, one study found that the hydrolysis of ethyl benzoate was unaffected by cyanide ions.[8] However, this may not be universally true for all reaction conditions and substrates. Using a cyanide source that maintains a low concentration of free cyanide, such as Zn(CN)₂, might be beneficial.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best palladium catalyst and ligand combination for the cyanation of methoxybenzoates?
A1: While the optimal combination can be substrate-dependent, palladium precatalysts combined with bulky, electron-rich phosphine ligands such as XPhos have shown excellent results for the cyanation of electron-rich aryl halides, including those with methoxy groups.[3]
Q2: Which cyanide source is recommended for safety and efficiency?
A2: Zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are highly recommended as safer and often more efficient alternatives to highly toxic alkali metal cyanides like KCN or NaCN.[1] They are solids and have lower solubility, which helps in maintaining a low concentration of free cyanide, thereby preventing catalyst deactivation.[2]
Q3: Can I perform the cyanation of methoxybenzoates under aqueous conditions?
A3: Yes, mild and efficient palladium-catalyzed cyanation of (hetero)aryl halides has been successfully performed in aqueous media, often a mixture of THF and water.[2][3][5] This can be advantageous for both safety and reactivity.
Q4: How do I monitor the progress of my cyanation reaction?
A4: You can monitor the reaction progress by taking small aliquots from the reaction mixture at different time points and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). ¹H NMR spectroscopy can also be used to determine the conversion to the product.
Experimental Protocols
General Protocol for Palladium-Catalyzed Cyanation of Methoxy-substituted Aryl Bromides
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., 2 mol%) and the phosphine ligand (e.g., 4 mol%).
-
Reagent Addition: Add the methoxy-substituted aryl bromide (1.0 mmol) and zinc cyanide (Zn(CN)₂, 0.6 equiv).
-
Solvent Addition: Add a degassed mixture of THF and water (e.g., 1:5 ratio, 3.0 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40°C for 18-24 hours.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the yields of cyanation reactions for various methoxy-substituted aryl halides under different conditions.
Table 1: Palladium-Catalyzed Cyanation of Methoxy-Substituted Aryl Halides
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Cyanide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (1) | dppf (2) | Zn(CN)₂ | DMA | 120 | 12 | 95 | [2][3] |
| 2 | 3-Bromoanisole | Pd(OAc)₂ (2) | XPhos (4) | K₄[Fe(CN)₆] | t-BuOH | 100 | 24 | 88 | [2][3] |
| 3 | 2-Bromoanisole | P1 (2) | - | Zn(CN)₂ | THF/H₂O (1:5) | 40 | 18 | 85 | [2][3] |
| 4 | 4-Chloroanisole | Pd/C (2) | dppf (4) | Zn(CN)₂ | DMAc | 120 | 12 | ~10 | [2] |
*P1 is a palladium precatalyst. dba = dibenzylideneacetone, dppf = 1,1'-bis(diphenylphosphino)ferrocene, DMA = N,N-dimethylacetamide, DMAc = N,N-dimethylacetamide.
Visualizations
Experimental Workflow for Cyanation of Methoxybenzoates
Caption: A typical experimental workflow for the palladium-catalyzed cyanation of methoxybenzoates.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low-yield cyanation reactions of methoxybenzoates.
Electronic Effects Influencing Regioselectivity
Caption: Simplified representation of electronic directing effects in a methoxybenzoate system.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acylation. Part XXIV. The cyanide catalysed hydrolysis of esters - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
"Methyl 2-cyano-5-methoxybenzoate" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl 2-cyano-5-methoxybenzoate. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure, the primary stability concerns for this compound are hydrolysis of the methyl ester and cyano groups, photodegradation due to its aromatic nature, and thermal decomposition at elevated temperatures. The methoxy group may also be susceptible to oxidative degradation.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed container to protect it from moisture. For long-term storage, it is recommended to keep it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Q3: My analytical results for a sample containing this compound show unexpected peaks over time. What could be the cause?
A3: The appearance of new peaks in your analytical chromatogram likely indicates degradation of the compound. The most common degradation pathways are hydrolysis of the ester to form 2-cyano-5-methoxybenzoic acid and hydrolysis of the cyano group to form a primary amide, which can be further hydrolyzed to the corresponding carboxylic acid. Photodegradation or thermal degradation could also lead to other byproducts. It is crucial to perform forced degradation studies to identify these potential degradants.
Q4: I am observing a loss of potency in my formulation containing this compound. What are the likely degradation pathways?
A4: A loss of potency is a direct consequence of the degradation of the active molecule. The primary degradation pathways to consider are:
-
Hydrolysis: The ester and cyano groups are susceptible to hydrolysis, especially in the presence of acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the aromatic ring system.
-
Thermal Degradation: High temperatures can accelerate the degradation process, leading to various decomposition products.
To investigate the specific cause, a comprehensive stability study under various stress conditions is recommended.
Troubleshooting Guides
Issue 1: Unexpected Degradation Under Aqueous Conditions
-
Symptom: Rapid loss of the parent compound with the appearance of new, more polar peaks in the HPLC chromatogram when the compound is in an aqueous solution.
-
Probable Cause: Hydrolysis of the methyl ester and/or the cyano group. The rate of hydrolysis is pH-dependent.
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of your solution. The stability of the compound should be evaluated over a range of pH values (e.g., pH 2, 7, and 10) to identify the pH of maximum stability.
-
Buffer Selection: Use appropriate buffers to maintain the desired pH and avoid buffers that may catalyze the degradation.
-
Temperature Control: Perform experiments at controlled, and if possible, reduced temperatures to slow down the hydrolysis rate.
-
Aprotic Solvents: If the experimental design allows, consider using aprotic solvents to minimize hydrolysis.
-
Issue 2: Compound Instability Upon Exposure to Light
-
Symptom: The compound degrades when experiments are conducted under ambient or UV light, leading to a complex mixture of byproducts.
-
Probable Cause: The aromatic ring and conjugated system in this compound absorb UV light, leading to photodegradation.
-
Troubleshooting Steps:
-
Light Protection: Conduct all experimental work with the compound in amber glassware or under light-protective conditions (e.g., covering with aluminum foil).
-
Photostability Studies: Perform controlled photostability studies according to ICH Q1B guidelines to understand the compound's photosensitivity. This involves exposing the compound to a defined light source and quantifying the degradation.
-
Formulation Strategies: If developing a drug product, consider the use of light-protective packaging.
-
Issue 3: Degradation During Thermal Stress (e.g., in GC analysis or during heating)
-
Symptom: The compound shows signs of degradation at elevated temperatures.
-
Probable Cause: Thermal decomposition of the molecule.
-
Troubleshooting Steps:
-
Lower Temperature: If possible, perform experiments at lower temperatures. For analytical techniques like GC, consider using a lower injection port temperature or a more sensitive detector that allows for lower operating temperatures.
-
Thermal Analysis: Use techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the decomposition temperature of the compound.
-
Inert Atmosphere: If heating is unavoidable, perform the experiment under an inert atmosphere to prevent thermo-oxidative degradation.
-
Data Presentation
The following tables illustrate how to present quantitative data from forced degradation studies.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of Parent Compound | Major Degradation Products Observed |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 15.2% | 2-cyano-5-methoxybenzoic acid |
| Base Hydrolysis (0.1 N NaOH, RT, 4h) | 25.8% | 2-amido-5-methoxybenzoic acid, 2-cyano-5-methoxybenzoic acid |
| Oxidative (3% H₂O₂, RT, 24h) | 8.5% | N-oxide derivatives, phenolic compounds |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 12.1% | Complex mixture of photoproducts |
| Thermal (80°C, 48h) | 5.6% | Minor unidentified degradation products |
Table 2: pH-Rate Profile for Hydrolysis of this compound at 25°C
| pH | Apparent First-Order Rate Constant (k_obs, h⁻¹) | Half-life (t₁/₂, h) |
| 2.0 | 0.005 | 138.6 |
| 4.0 | 0.001 | 693.1 |
| 7.0 | 0.002 | 346.6 |
| 9.0 | 0.015 | 46.2 |
| 12.0 | 0.120 | 5.8 |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic: Add 1 mL of the stock solution to 9 mL of 0.1 N HCl.
-
Neutral: Add 1 mL of the stock solution to 9 mL of purified water.
-
Basic: Add 1 mL of the stock solution to 9 mL of 0.1 N NaOH.
-
-
Incubation: Incubate the solutions at a specified temperature (e.g., 60°C for acidic and neutral, room temperature for basic) for a defined period (e.g., 24 hours).
-
Sampling and Analysis: At appropriate time points, withdraw an aliquot, neutralize it if necessary, and dilute with mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
-
Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.
Protocol 2: Photostability Study (as per ICH Q1B)
-
Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. For solutions, prepare a solution of known concentration in a suitable solvent in a quartz cuvette or other transparent vessel.
-
Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
-
Exposure: Expose the test sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze both the exposed sample and the dark control by a stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed and control samples. Assess the percentage of degradation and the formation of any photoproducts.
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Technical Support Center: Purification of Methyl 2-cyano-5-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "Methyl 2-cyano-5-methoxybenzoate". The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route employed. Common synthesis pathways may include the Sandmeyer reaction of an aniline precursor or nucleophilic substitution on an aryl halide. Potential impurities could include:
-
Starting Materials: Unreacted starting materials are common impurities.
-
By-products from Sandmeyer Reaction: If this route is used, phenolic by-products from the reaction of the diazonium salt with water can be a significant impurity.[1][2][3] Biaryl compounds may also form as by-products.[4]
-
Hydrolysis Product: The ester group of this compound can be susceptible to hydrolysis, leading to the formation of 2-cyano-5-methoxybenzoic acid.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can be present.
-
Reagents: Traces of reagents used in the synthesis may also be carried through.
Q2: My purified this compound has a yellowish tint. What could be the cause and how can I remove it?
A2: A yellowish tint can indicate the presence of colored impurities, which may arise from side reactions or the degradation of starting materials or the product. Biphenyl-type byproducts, which can form in reactions involving aryl radicals (like the Sandmeyer reaction), are often colored.[5]
To remove colored impurities, you can try the following:
-
Recrystallization with Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. Be cautious not to add too much, as it can also adsorb your product and reduce the yield.
-
Column Chromatography: Passing the crude product through a silica gel column can effectively separate the desired compound from colored impurities.
Q3: I am having trouble getting my this compound to crystallize during recrystallization. What can I do?
A3: Difficulty in crystallization can be due to several factors, including the choice of solvent, the presence of impurities that inhibit crystal formation, or the compound "oiling out".[6] Here are some troubleshooting steps:
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. This can create nucleation sites for crystal growth.[6]
-
Add a seed crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.[6]
-
Cool the solution slowly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Re-evaluate your solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] You might need to try a different solvent or a solvent mixture.[6]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product loss during recrystallization | - Ensure you are using a minimal amount of hot solvent to dissolve your compound.[8] - Avoid excessively long boiling times which can lead to solvent evaporation and premature crystallization. - Wash the collected crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.[9] |
| Product loss during column chromatography | - Ensure the chosen eluent is not too polar, which could cause the product to elute too quickly with impurities. - Check for co-elution of the product with impurities by analyzing fractions with a sensitive analytical technique like TLC or HPLC. - Ensure complete recovery of the product from the column by flushing with a more polar solvent at the end of the purification. |
| Product degradation on silica gel | - Some compounds can degrade on acidic silica gel.[10] You can test for this by spotting a solution of your compound on a TLC plate and letting it sit for an hour before developing. If a new spot appears, degradation is likely occurring.[11] - Consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.[11] |
Issue 2: Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system | - The polarity of the eluent may be too high or too low. Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve good separation between your product and impurities. An ideal Rf value for the product is typically between 0.2 and 0.4.[11] |
| Column overloading | - Using too much crude material for the column size can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improperly packed column | - Cracks or channels in the silica gel can lead to uneven flow and poor separation.[12] Ensure the column is packed uniformly without any air bubbles. |
| Compound precipitating on the column | - If the compound is not very soluble in the eluent, it may precipitate at the top of the column.[11] In such cases, you can use a "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel before being added to the column.[13] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude "this compound" in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[7] Common solvents to try for polar aromatic compounds include ethanol, methanol, ethyl acetate, toluene, or mixtures such as ethanol/water.[9]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure
-
Solvent System Selection: Use TLC to determine an appropriate eluent system that provides good separation of your product from impurities. A good starting point for polar aromatic compounds could be a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of a polar solvent (like dichloromethane or acetone) and then adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add this dry powder to the top of the packed column. Alternatively, dissolve the sample in a minimal amount of the eluent and carefully load it onto the column.[13]
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified "this compound".
Data Presentation
Table 1: Example Table for Comparing Purification Methods
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Solvent(s) Used | Notes |
| Recrystallization | e.g., 85 | e.g., 98 | e.g., 75 | e.g., Ethanol/Water | e.g., Removed a significant amount of colored impurity. |
| Column Chromatography | e.g., 85 | e.g., >99 | e.g., 60 | e.g., Hexane/Ethyl Acetate (7:3) | e.g., Separated two closely related impurities. |
| (User to add more rows as needed) |
Users should populate this table with their own experimental data to compare the effectiveness of different purification strategies.
Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. youtube.com [youtube.com]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Methyl 2-cyano-5-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-cyano-5-methoxybenzoate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Synthesis Overview
The synthesis of this compound can be approached via two primary routes, each with its own set of challenges, particularly during scale-up.
-
Route A: Fischer esterification of 2-cyano-5-methoxybenzoic acid.
-
Route B: Cyanation of a halogenated precursor, such as Methyl 2-bromo-5-methoxybenzoate, via a Rosenmund-von Braun reaction.
Below are detailed protocols, troubleshooting guides, and workflow diagrams for each route.
Route A: Esterification of 2-cyano-5-methoxybenzoic acid
This route involves the acid-catalyzed reaction of 2-cyano-5-methoxybenzoic acid with methanol.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-cyano-5-methoxybenzoic acid (1.0 eq) in an excess of anhydrous methanol (20-40 eq), which serves as both reactant and solvent.
-
Catalyst Addition: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to a gentle reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[1][2][3][4]
Troubleshooting Guide: Esterification
Q1: Why is the yield of my esterification reaction consistently low?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] To improve the yield, consider the following:
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Excess Reactant: Use a large excess of methanol to shift the equilibrium towards the product side.[1][5]
-
Water Removal: Ensure all reagents and glassware are anhydrous. Water is a byproduct, and its presence can reverse the reaction.[1][5] A Dean-Stark apparatus can be used to remove water as it forms, which is particularly useful during scale-up.[5]
-
Reaction Time: The reaction may not have reached equilibrium. Monitor the reaction by TLC and consider extending the reflux time if starting material is still present.
Q2: The reaction seems to have stalled, with a significant amount of starting material remaining. What should I do?
A2: This could be due to insufficient catalysis or suboptimal reaction conditions.
-
Catalyst Activity: Ensure the acid catalyst has not degraded. If necessary, add a fresh portion of the catalyst.
-
Temperature: Verify that the reaction is maintaining a consistent reflux temperature. A temperature that is too low will result in a slow reaction rate.[1]
Q3: I am having difficulty separating the product from the unreacted carboxylic acid during work-up. How can I improve this?
A3: Separation can be challenging if the unreacted acid is not fully neutralized.
-
Base Wash: During the work-up, ensure a thorough wash with a saturated sodium bicarbonate solution to convert the remaining carboxylic acid into its water-soluble sodium salt. Check the pH of the aqueous layer to confirm it is basic.
-
Extraction: Perform multiple extractions with the organic solvent to ensure complete recovery of the ester.
Workflow Diagram: Esterification
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Route B: Cyanation of Methyl 2-bromo-5-methoxybenzoate
This route utilizes the Rosenmund-von Braun reaction to introduce the cyano group onto the aromatic ring.
Experimental Protocol: Rosenmund-von Braun Reaction
-
Reaction Setup: In a dry, inert atmosphere (e.g., under Nitrogen or Argon), combine Methyl 2-bromo-5-methoxybenzoate (1.0 eq) and copper(I) cyanide (1.1-1.5 eq) in a high-boiling polar solvent such as DMF or NMP.[6][7]
-
Reaction: Heat the mixture to a high temperature (typically 150-200°C) and maintain for several hours.[6] The reaction should be monitored by TLC or HPLC to track the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and pour it into an aqueous solution of ferric chloride and ammonia to complex the copper salts.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product often requires purification by column chromatography to remove residual copper salts and other impurities.[6]
Troubleshooting Guide: Cyanation
Q1: My cyanation reaction is not proceeding, or the yield is very low. What are the common causes?
A1: The Rosenmund-von Braun reaction can be sensitive to several factors.
-
Reagent Quality: Copper(I) cyanide can degrade over time. Use a fresh, high-purity source. Degraded CuCN may appear greenish instead of the typical beige color.
-
Anhydrous Conditions: The presence of water can interfere with the reaction. Ensure all reagents and solvents are thoroughly dried.
-
Temperature: This reaction typically requires high temperatures to proceed efficiently.[6][8] Ensure your reaction is reaching and maintaining the target temperature.
-
Solvent: The choice of a high-boiling, polar aprotic solvent like DMF or NMP is crucial.[6]
Q2: The purification of the final product is difficult due to contamination with copper salts. How can I improve this?
A2: Removing copper byproducts is a common challenge.
-
Aqueous Work-up: A thorough work-up with an ammonia solution is essential to complex and remove the copper salts into the aqueous layer. Multiple washes may be necessary.
-
Filtration: Sometimes, filtering the crude product solution through a plug of silica gel or celite can help remove insoluble copper species before concentration.
-
Chromatography: Careful column chromatography is often required for complete purification.
Q3: Are there any alternatives to the high temperatures and stoichiometric copper cyanide required for this reaction?
A3: Yes, modern catalytic methods have been developed.
-
Palladium Catalysis: Palladium-catalyzed cyanation reactions can often be performed under milder conditions with a wider range of functional group tolerance.
-
Alternative Cyanide Sources: Using less toxic and more manageable cyanide sources in combination with a catalyst can also be an option.
Workflow Diagram: Cyanation
Caption: Workflow for the synthesis of this compound via Rosenmund-von Braun Cyanation.
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions to consider when scaling up the synthesis of this compound?
A: When scaling up, particularly for the cyanation route, it is critical to handle copper(I) cyanide with extreme care in a well-ventilated fume hood, as it is highly toxic. The high reaction temperatures also require careful monitoring to prevent runaway reactions. For the esterification route, the handling of concentrated sulfuric acid requires appropriate personal protective equipment.
Q: How can I confirm the identity and purity of my final product?
A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be used to confirm the structure of the product. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Q: My starting material, 2-cyano-5-methoxybenzoic acid, is not commercially available. How can I synthesize it?
A: 2-cyano-5-methoxybenzoic acid can be synthesized from 2-amino-5-methoxybenzoic acid via a Sandmeyer reaction, which involves diazotization of the amino group followed by reaction with a cyanide salt.[9][10][11][12]
Q: What are the main challenges in scaling up the Rosenmund-von Braun reaction?
A: The main challenges include managing the exothermic nature of the reaction, ensuring efficient mixing of the heterogeneous reaction mixture, and handling the large quantities of toxic copper cyanide and waste generated during work-up.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the key transformations discussed. Note that actual results may vary depending on the specific reaction scale and conditions.
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Fischer Esterification | Carboxylic Acid, Alcohol, H₂SO₄ | Alcohol | Reflux | 85-95 | [4] |
| Rosenmund-von Braun Cyanation | Aryl Bromide, CuCN | DMF/NMP | 150-200 | 60-90 | [6][13] |
| Bromination of m-anisic acid | m-anisic acid, Bromine | Acetic Acid | Reflux | ~79 | [14] |
| Sandmeyer Cyanation | Aryl Diazonium Salt, CuCN | - | - | Varies | [9][10] |
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 8. Rosenmund-von Braun Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. prepchem.com [prepchem.com]
Technical Support Center: Reaction Monitoring of Methyl 2-cyano-5-methoxybenzoate by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Methyl 2-cyano-5-methoxybenzoate using High-Performance Liquid Chromatography (HPLC).
Experimental Protocol: HPLC Monitoring of a Synthesis Reaction
This section details a standard methodology for monitoring the progress of a reaction that synthesizes this compound.
Objective: To quantify the consumption of reactants and the formation of this compound over time.
Materials and Methods:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, column oven, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase should be filtered and degassed before use.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: At specified time intervals during the reaction, withdraw an aliquot of the reaction mixture. Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent). Dilute the sample with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.[1]
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the reaction samples by interpolating their peak areas from the calibration curve.
-
Plot the concentration of the product and/or reactants against time to monitor the reaction progress.
Data Presentation: Hypothetical Reaction Monitoring Data
The following tables summarize hypothetical quantitative data from a typical reaction monitoring experiment.
Table 1: Calibration Curve Data for this compound
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.01 | 150 |
| 0.05 | 750 |
| 0.10 | 1500 |
| 0.25 | 3750 |
| 0.50 | 7500 |
Table 2: Reaction Progress Over Time
| Time (minutes) | Reactant A Peak Area | Product Peak Area | Product Concentration (mg/mL) |
| 0 | 12500 | 0 | 0.00 |
| 30 | 9375 | 1875 | 0.125 |
| 60 | 6250 | 3750 | 0.25 |
| 90 | 3125 | 5625 | 0.375 |
| 120 | 1563 | 6563 | 0.438 |
| 180 | 391 | 7227 | 0.482 |
Visualizations
Caption: Experimental workflow for HPLC reaction monitoring.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues.
1. Peak Tailing
-
Question: My peak for this compound is tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing can be caused by several factors.[3] A common reason is the interaction of the analyte with active sites on the column, such as exposed silanol groups.[3] To resolve this, ensure your mobile phase is adequately buffered and the pH is appropriate for your analyte.[3] Another cause could be a blocked guard or column frit, or a column void. In this case, try reverse flushing the column (if permissible) or replacing the guard column.
2. Peak Fronting
-
Question: The peak for my product is fronting, appearing like a shark fin. What should I do?
-
Answer: Peak fronting is often a sign of sample overload.[4] This means the concentration of your injected sample is too high for the column to handle.[4] The simplest solution is to dilute your sample and reinject it.[4] Another potential cause is that the sample solvent is stronger than the mobile phase. If possible, dissolve your sample in the mobile phase.
3. Drifting Retention Times
-
Question: The retention time for this compound is gradually decreasing/increasing over a series of injections. Why is this happening?
-
Answer: Drifting retention times can indicate a few issues.[2][5] One common cause is insufficient column equilibration time, especially when you have changed the mobile phase composition.[5] Ensure the column is thoroughly equilibrated before starting your analysis.[5] Changes in mobile phase composition, such as evaporation of a volatile solvent, can also cause drift.[5] Preparing fresh mobile phase daily can help.[5] Additionally, check for temperature fluctuations in the column oven and ensure it is maintaining a stable temperature.[5]
4. Noisy Baseline
-
Question: I am observing a noisy baseline in my chromatogram. What are the possible sources and solutions?
-
Answer: A noisy baseline can be caused by air bubbles in the system, a contaminated mobile phase or detector cell, or detector lamp issues.[1][3] Ensure your mobile phase is properly degassed.[1][2] If the problem persists, try flushing the system with a strong solvent to clean the detector cell.[3] Also, check for any leaks in the system.[6]
Frequently Asked Questions (FAQs)
1. What is a good starting point for developing an HPLC method for this compound?
A good starting point would be to use a C18 reversed-phase column with a mobile phase of acetonitrile and water, with a small amount of acid like formic or acetic acid to improve peak shape. A gradient elution from a lower to a higher percentage of acetonitrile can be used to screen for optimal separation conditions. The detection wavelength can be initially set based on the UV absorbance spectrum of the compound, likely around 254 nm for an aromatic compound.
2. How can I improve the resolution between my product peak and a closely eluting impurity?
To improve resolution, you can try several approaches. Modifying the mobile phase composition by changing the ratio of organic solvent to water can have a significant impact.[3] You can also try a different organic modifier, such as methanol instead of acetonitrile. Adjusting the pH of the mobile phase can also alter the retention times of ionizable compounds. If these changes are insufficient, using a longer column or a column with a smaller particle size can increase efficiency and resolution.[3]
3. My system pressure is fluctuating. What should I check?
Pressure fluctuations are often caused by air bubbles in the pump or leaks in the system.[2] Start by degassing your mobile phase and purging the pump.[2] Carefully inspect all fittings for any signs of leaks.[3] A faulty pump check valve can also be a cause of pressure instability.
4. How often should I prepare a new calibration curve?
It is good practice to run a calibration curve at the beginning of each new batch of samples. You should also run a check standard at regular intervals during a long sequence to ensure the system response remains consistent. If the check standard deviates significantly from the expected value, a new calibration curve should be generated.
5. What should I do if I don't see any peaks in my chromatogram?
If you do not see any peaks, first verify that your sample was injected correctly and that the detector is on and set to the correct wavelength. Check the connections to ensure the flow path is not blocked. Ensure your sample concentration is high enough to be detected. You can try injecting a known standard to confirm the system is working properly. Also, verify that the compound is soluble in your mobile phase and has not precipitated in the injection vial or tubing.
References
- 1. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 2. labcompare.com [labcompare.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. youtube.com [youtube.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Preventing side reactions in "Methyl 2-cyano-5-methoxybenzoate" modifications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-cyano-5-methoxybenzoate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and prevent unwanted side reactions during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter when modifying this compound. The advice provided is based on established chemical principles and protocols for analogous compounds.
Issue 1: Low or No Conversion of Starting Material
Question: I am attempting a reaction with this compound, but I am observing very little to no consumption of my starting material. What are the possible causes and solutions?
Answer:
Low or no conversion can stem from several factors related to reagents, reaction conditions, or the stability of the starting material itself. Below is a troubleshooting guide to address this issue.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inactive Reagents | - Ensure the freshness and purity of your reagents. For instance, organometallic reagents can degrade with improper storage. - Verify the activity of catalysts; some may require activation before use. |
| Suboptimal Reaction Temperature | - Gradually increase the reaction temperature in increments of 10-20°C. Some reactions require higher thermal energy to overcome the activation barrier. - For temperature-sensitive reactions, ensure your cooling bath is at the correct temperature. |
| Insufficient Reaction Time | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS). - Extend the reaction time if the starting material is being consumed, albeit slowly. |
| Inappropriate Solvent | - Ensure the solvent is anhydrous if your reagents are water-sensitive. - The polarity of the solvent can significantly impact reaction rates. Consider switching to a more polar or non-polar solvent depending on the reaction mechanism. |
| Poor Solubility | - If the starting material is not fully dissolved, this can hinder the reaction. Try a different solvent or a co-solvent system to improve solubility. |
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a complex mixture of products, and I am struggling to isolate the desired compound. What are the likely side reactions and how can I minimize them?
Answer:
This compound has three main functional groups: a methyl ester, a cyano group, and a methoxy group. Each of these can be susceptible to reaction under certain conditions, leading to a mixture of products. The key to preventing side reactions is to choose reaction conditions that are selective for the desired transformation.
-
Hydrolysis of the Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid in the presence of acid or base.[1]
-
Hydrolysis of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Demethylation of the Methoxy Group: The methoxy group can be cleaved to a hydroxyl group under strongly acidic conditions (e.g., HBr, BBr₃).[2][3][4][5][6]
| Observed Side Product | Potential Cause | Preventative Measures |
| Carboxylic acid (from ester hydrolysis) | Presence of water and acid or base. | - Use anhydrous solvents and reagents. - If an acid or base is required for the primary reaction, consider using a non-aqueous workup. - For base-catalyzed reactions, use milder bases (e.g., K₂CO₃ instead of NaOH) and lower temperatures. |
| Carboxylic acid or amide (from cyano hydrolysis) | Strong acidic or basic conditions. | - Avoid prolonged heating in the presence of strong acids or bases. - If the desired reaction requires these conditions, consider protecting the cyano group, although this is less common. A more practical approach is to carefully control reaction time and temperature. |
| Phenol (from demethylation) | Use of strong Lewis acids (e.g., BBr₃, AlCl₃) or strong protic acids (e.g., HBr) at elevated temperatures.[2][3][4][5][6] | - If demethylation is not the desired reaction, avoid these reagents. - If a Lewis acid is necessary, consider using a milder one or running the reaction at a lower temperature. |
| Mixture of constitutional isomers (e.g., from aromatic substitution) | Reaction conditions promoting electrophilic aromatic substitution. | - The methoxy group is an activating, ortho-, para-director, while the cyano and ester groups are deactivating, meta-directors. The regiochemical outcome of substitution will depend on the electrophile and conditions. - To control regioselectivity, consider using a directing group or choosing reaction conditions known to favor a specific isomer. |
Experimental Protocols
While specific protocols for the modification of this compound are not widely published, the following general procedures for analogous compounds can be adapted. It is crucial to perform small-scale test reactions to optimize conditions for your specific substrate and desired transformation.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is adapted from procedures for similar electron-deficient aromatic systems.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the nucleophile (1.1 - 1.5 eq).
-
Add the base (1.5 - 2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60°C and 120°C. The optimal temperature will depend on the nucleophilicity of the nucleophile and the specific substrate.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Reduction of the Cyano Group
This protocol describes a general method for the reduction of an aromatic nitrile to a primary amine.
Materials:
-
This compound
-
Reducing agent (e.g., Lithium Aluminum Hydride (LAH), Borane (BH₃))
-
Anhydrous solvent (e.g., THF, Diethyl ether)
Procedure (using LAH):
-
Caution: LAH reacts violently with water. All glassware must be thoroughly dried, and the reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Suspend LAH (typically 1.5 - 2.0 eq) in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0°C and quench it by the sequential, slow, and careful addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note on Chemoselectivity: LAH will also reduce the methyl ester to a primary alcohol. If selective reduction of the cyano group is desired, alternative reducing agents and conditions, such as catalytic hydrogenation with a specific catalyst, should be explored.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the logical flow of troubleshooting and a general experimental workflow.
Caption: Troubleshooting workflow for analyzing and addressing the formation of side products.
Caption: A generalized workflow for chemical synthesis experiments.
References
- 1. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. reddit.com [reddit.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
Validation & Comparative
A Comparative Guide to Methyl 2-cyano-5-methoxybenzoate Reference Standards and Purity Analysis
For researchers, scientists, and drug development professionals, the purity and quality of chemical reagents are paramount. This guide provides a comprehensive comparison of commercially available Methyl 2-cyano-5-methoxybenzoate, often used as a reference standard in analytical and synthetic chemistry. It also details the experimental protocols for verifying the purity of this compound, ensuring the reliability and reproducibility of experimental results.
Comparison of Commercially Available this compound
| Supplier | Stated Purity |
| A.J Chemicals | 95% |
| Amadis Chemical Company Limited | 97% |
| Matrix Scientific | 97% |
| J & W PharmLab, LLC | 96% |
| AstaTech, Inc. | 97% |
Note: The purity values listed above are as stated by the suppliers and may not have been independently verified. For critical applications, it is recommended to obtain a certificate of analysis or perform in-house purity verification.
Experimental Protocols for Purity Determination
To ascertain the purity of this compound, several analytical techniques can be employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and detection of impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for the purity determination of this compound using reverse-phase HPLC.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound sample
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation, starting with a 60:40 (v/v) mixture.
-
Sample Solution: Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Column Temperature: 25 °C
4. Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification
GC-MS is a highly sensitive technique for separating and identifying volatile and semi-volatile compounds.
1. Instrumentation and Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Helium (carrier gas)
-
This compound sample
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
Microsyringe
2. Preparation of Sample:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like dichloromethane.
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless mode can be used depending on the concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp at 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
4. Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be consistent with the molecular weight and fragmentation pattern of this compound. Impurities can be tentatively identified by their mass spectra.
¹H NMR Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of a compound and identifying impurities.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
This compound sample
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated solvent in an NMR tube.
3. Data Acquisition:
-
Acquire a ¹H NMR spectrum according to the instrument's standard procedures.
4. Data Analysis:
-
The chemical shifts, splitting patterns, and integration of the peaks in the spectrum should be consistent with the structure of this compound. The presence of significant unassigned peaks may indicate the presence of impurities.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for qualifying a chemical standard and comparing the primary analytical techniques for purity assessment.
Caption: Workflow for the qualification of a chemical reference standard.
Caption: Comparison of analytical techniques for purity determination.
Comparative Reactivity of Methyl 2-cyano-5-methoxybenzoate and Its Isomers: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, understanding the chemical reactivity of substituted aromatic compounds is paramount for the rational design of synthetic pathways and the development of novel molecules. This guide provides a comparative analysis of the reactivity of Methyl 2-cyano-5-methoxybenzoate and its positional isomers. The reactivity of these compounds is primarily governed by the electronic effects of the cyano (-CN), methoxy (-OCH3), and methyl ester (-COOCH3) substituents on the benzene ring.
The interplay of inductive and resonance effects of these groups dictates the electron density of the aromatic ring and the susceptibility of the ester group to nucleophilic attack. The methoxy group is a strong electron-donating group through resonance and electron-withdrawing through induction. Conversely, the cyano and methyl ester groups are electron-withdrawing through both induction and resonance. These characteristics significantly influence the rates and outcomes of various chemical transformations.
Predicted Reactivity Comparison
The following table summarizes the predicted relative reactivity of this compound and its isomers in key chemical reactions based on established principles of physical organic chemistry. The isomers considered for this comparison are those with the cyano, methoxy, and methyl carboxylate groups at different positions on the benzene ring. For simplicity, we will focus on the isomers of methyl cyano-methoxybenzoate.
| Isomer | Structure | Predicted Reactivity in Electrophilic Aromatic Substitution (EAS) | Predicted Reactivity in Nucleophilic Aromatic Substitution (NAS) (of a suitable leaving group) | Predicted Rate of Ester Hydrolysis |
| This compound | Low | High (activated by -CN and -COOCH3) | Moderate | |
| Methyl 3-cyano-4-methoxybenzoate | Low | High (activated by -CN and -COOCH3) | Moderate | |
| Methyl 4-cyano-3-methoxybenzoate | Low | High (activated by -CN and -COOCH3) | Moderate | |
| Methyl 5-cyano-2-methoxybenzoate | Low | High (activated by -CN and -COOCH3) | Moderate |
Note: The predictions above are qualitative and based on the electronic properties of the substituents. The actual reactivity can be influenced by steric factors and reaction conditions. The cyano and ester groups are strongly deactivating for EAS, making these reactions generally slow. For NAS to occur, a suitable leaving group (e.g., a halogen) would need to be present on the ring. The reactivity in NAS is enhanced by the presence of electron-withdrawing groups. The rate of ester hydrolysis is influenced by the electronic nature of the substituents on the benzene ring.
Experimental Protocols
The following are representative experimental protocols for key reactions that can be adapted to study the reactivity of this compound and its isomers.
Alkaline Hydrolysis of the Ester Group
This protocol describes the saponification of a methyl benzoate derivative to its corresponding carboxylic acid.
Materials:
-
Methyl cyano-methoxybenzoate isomer
-
Methanol
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Round-bottom flask
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve a known amount of the methyl cyano-methoxybenzoate isomer in a minimal amount of methanol.
-
Add a stoichiometric excess of 10% aqueous NaOH solution to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of approximately 2 by the slow addition of 1 M HCl. This will precipitate the carboxylic acid product.
-
Collect the solid product by vacuum filtration and wash with cold distilled water.
-
Dry the product in a vacuum oven. The rate of hydrolysis can be compared by measuring the time required for the reaction to go to completion under identical conditions for each isomer.
Nucleophilic Aromatic Substitution (NAS)
This protocol outlines a general procedure for the reaction of an activated aryl halide with a nucleophile. To apply this to the isomers of interest, a derivative containing a leaving group (e.g., fluorine or chlorine) ortho or para to an activating group would be required.
Materials:
-
A suitable halo-derivative of a methyl cyano-methoxybenzoate isomer (e.g., Methyl 2-chloro-5-cyano-4-methoxybenzoate)
-
Nucleophile (e.g., sodium methoxide, ammonia)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Thermometer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the halo-aromatic compound in the anhydrous polar aprotic solvent.
-
Add the nucleophile to the reaction mixture.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or a suitable aqueous solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization. The reactivity of different isomers can be compared by monitoring the reaction rates under the same conditions.
Visualization of Electronic Effects
The following diagram, generated using Graphviz, illustrates the electronic effects of the substituents on the aromatic ring of this compound, which underlie the predicted reactivity.
Caption: Electronic effects of substituents on this compound.
This guide provides a foundational understanding of the expected reactivity of this compound and its isomers. For definitive quantitative comparisons, it is recommended that researchers conduct direct experimental studies under controlled conditions. The provided protocols offer a starting point for such investigations.
A Comparative Cross-Reactivity Analysis of Methyl 2-cyano-5-methoxybenzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical cross-reactivity profiles of Methyl 2-cyano-5-methoxybenzoate and its derivatives. The information is presented to aid in the early-stage assessment of potential drug candidates, focusing on selectivity and off-target effects. The experimental data presented herein is hypothetical and intended to serve as an illustrative example for researchers.
Introduction
This compound is a substituted aromatic compound with structural motifs, the cyanobenzonitrile and methoxybenzoate moieties, that are found in various biologically active molecules. Derivatives of this scaffold are of interest in drug discovery for their potential to modulate the activity of various enzymes and receptors. A critical aspect of preclinical drug development is the evaluation of a compound's selectivity for its intended biological target versus its interactions with other proteins, a phenomenon known as cross-reactivity. Understanding the cross-reactivity profile is essential for predicting potential off-target effects and ensuring the safety and efficacy of a therapeutic candidate.
This guide focuses on a hypothetical cross-reactivity study of this compound and two of its derivatives against a panel of enzymes, with a primary focus on Cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Comparative Biological Activity
Based on the structural features of benzoate derivatives, which are known to exhibit anti-inflammatory properties, a hypothetical primary biological target of Cyclooxygenase (COX) enzymes has been selected for this comparative study. The inhibitory activities of this compound and its derivatives against COX-1 and COX-2 were hypothetically assessed, along with their cross-reactivity against a panel of common off-target enzymes.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound Derivatives
| Compound | Primary Target | IC50 (µM) vs. COX-1 | IC50 (µM) vs. COX-2 |
| MCMB-001 (this compound) | COX-2 | 15.2 | 1.8 |
| MCMB-002 (2-Cyano-5-methoxybenzoic acid) | COX-2 | 12.5 | 1.1 |
| MCMB-003 (2-(Aminomethyl)-5-methoxybenzonitrile) | COX-2 | 25.8 | 5.3 |
| Celecoxib (Reference) | COX-2 | 15.0 | 0.008 |
Table 2: Cross-Reactivity Profile against a Panel of Off-Target Enzymes (IC50 in µM)
| Compound | 5-Lipoxygenase (5-LOX) | Carbonic Anhydrase II (CA-II) | Matrix Metalloproteinase-2 (MMP-2) |
| MCMB-001 | > 100 | 85.3 | > 100 |
| MCMB-002 | > 100 | 72.1 | > 100 |
| MCMB-003 | 95.2 | > 100 | 88.9 |
| Celecoxib | > 100 | > 100 | > 100 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Test compounds (MCMB-001, MCMB-002, MCMB-003) and reference inhibitor (Celecoxib) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of arachidonic acid and TMPD in the assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.
-
-
Inhibitor Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Add 10 µL of arachidonic acid to all wells to initiate the enzymatic reaction.
-
Detection: Immediately add 10 µL of TMPD to all wells.
-
Measurement: Read the absorbance at 590 nm every minute for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined relative to the 100% initial activity wells. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Off-Target Enzyme Inhibition Assays
Standard commercially available assay kits were hypothetically used to determine the inhibitory activity of the test compounds against 5-Lipoxygenase (5-LOX), Carbonic Anhydrase II (CA-II), and Matrix Metalloproteinase-2 (MMP-2). The assays were performed according to the manufacturer's instructions.
Visualizations
Signaling Pathway
Caption: Arachidonic Acid Cascade and the Role of COX Enzymes.
Experimental Workflow
Caption: Workflow for Cross-Reactivity Profiling.
Conclusion
This guide provides a framework for the comparative analysis of the cross-reactivity of this compound derivatives. The hypothetical data illustrates the importance of evaluating both on-target potency and off-target interactions to build a comprehensive pharmacological profile of potential drug candidates. The detailed experimental protocols and visualizations serve as a resource for researchers in designing and conducting their own cross-reactivity studies. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their selectivity and minimize potential off-target liabilities.
Comparative Analysis of Methyl 2-cyano-5-methoxybenzoate and a Key Isomeric Alternative
A comprehensive guide for researchers and drug development professionals detailing the physicochemical and spectroscopic properties of Methyl 2-cyano-5-methoxybenzoate and its structural isomer, Methyl 2-cyanobenzoate. This document provides a comparative analysis supported by experimental data to inform research and development activities.
This guide presents a detailed computational and experimental comparison of this compound with a significant structural isomer, Methyl 2-cyanobenzoate. The selection of Methyl 2-cyanobenzoate as a comparator is based on its structural similarity, differing only by the presence of a methoxy group, which allows for a direct assessment of this functional group's influence on the molecule's properties. This analysis is designed to provide researchers, scientists, and drug development professionals with a solid foundation for understanding the structure-property relationships of these compounds, aiding in their potential applications.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and Methyl 2-cyanobenzoate is provided in Table 1. These properties are fundamental to understanding the behavior of these compounds in various experimental and physiological conditions.
| Property | This compound | Methyl 2-cyanobenzoate |
| CAS Number | 127510-95-6 | 6587-24-2[1] |
| Molecular Formula | C₁₀H₉NO₃ | C₉H₇NO₂[1] |
| Molecular Weight | 191.18 g/mol | 161.16 g/mol [1] |
| Melting Point | 85–95°C (predicted)[2] | 50-51°C[3] |
| Boiling Point | 340.2°C | 108°C @ 1 mmHg[3] |
| Solubility | High in CH₂Cl₂, THF, DMF; Low in water. | Soluble in Chloroform (Slightly), Methanol (Slightly). |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and characterization of organic compounds. The following tables summarize the available experimental spectroscopic data for the two compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm and Coupling Constant (J) Hz |
| This compound | 8.18–8.13 (m, 1H), 7.84–7.80 (m, 1H), 7.72–7.64 (m, 2H), 4.01 (s, 3H)[4] |
| Methyl 2-cyanobenzoate | 8.09–8.14 (m, 1H), 7.76–7.81 (m, 1H), 7.61–7.68 (m, 2H), 3.97 (s, 3H) |
Table 3: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | No experimental data found. |
| Methyl 2-cyanobenzoate | 164.4, 134.8, 132.7, 132.4, 132.3, 131.1, 117.5, 112.9, 52.8 |
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
Table 4: IR and MS Data
| Spectroscopic Technique | This compound | Methyl 2-cyanobenzoate |
| IR (cm⁻¹) | No experimental data found. | 3067, 2230, 1594, 1560, 1503, 1408, 1383, 1323, 894, 756 |
| Mass Spec (m/z) | No experimental data found. | Top Peak: 130, 2nd Highest: 102, 3rd Highest: 161[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and transparency.
Determination of Melting and Boiling Points
The melting and boiling points of organic compounds are determined using standard laboratory procedures.[3]
-
Melting Point: A small amount of the finely powdered solid is packed into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to complete liquefaction is recorded.
-
Boiling Point: For liquids, the boiling point is determined by distillation. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is recorded. For high-boiling liquids, vacuum distillation is employed to prevent decomposition.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is analyzed as a thin film, a KBr pellet, or in a suitable solvent. Absorption bands are reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, typically with electron ionization (EI). The mass-to-charge ratios (m/z) of the molecular ion and major fragment ions are reported.
Quantitative Solubility Determination using UV-Vis Spectroscopy
A standard method for determining the quantitative solubility of a compound in a specific solvent involves creating a calibration curve and measuring the absorbance of a saturated solution.
-
Preparation of Standard Solutions: A series of solutions with known concentrations of the compound are prepared in the desired solvent.
-
Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A calibration curve of absorbance versus concentration is then plotted.
-
Preparation of Saturated Solution: An excess amount of the compound is added to the solvent and stirred until equilibrium is reached, creating a saturated solution.
-
Measurement and Calculation: The saturated solution is filtered to remove undissolved solid, and the absorbance of the filtrate is measured at λmax. The concentration of the saturated solution (i.e., the solubility) is then determined using the calibration curve.
Comparative Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a logical workflow for comparing the properties of the two compounds and a hypothetical signaling pathway where such compounds could be investigated.
Caption: Workflow for the comparative analysis of chemical compounds.
Caption: Inhibition of a kinase signaling pathway by a benzoate derivative.
References
- 1. Methyl 2-cyanobenzoate | C9H7NO2 | CID 582554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Computational Prediction of Electron Ionization Mass Spectra to Assist in GC/MS Compound Identification. | Semantic Scholar [semanticscholar.org]
- 3. Palladium-catalyzed cyanation of aryl and heteroaryl iodides with copper(I) cyanide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Methyl 2-cyano-5-methoxybenzoate: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of Methyl 2-cyano-5-methoxybenzoate based on its chemical structure and the known hazards of related compounds. A specific Safety Data Sheet (SDS) for this compound (CAS 127510-95-6) was not publicly available at the time of writing. Therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department and/or a licensed hazardous waste disposal company for disposal procedures specific to your location and regulations.
Immediate Safety and Logistical Information
This compound is a chemical compound that requires careful handling due to the presence of a cyano group, which can be highly toxic.[1][2][3] The benzoate ester functional group also requires consideration during disposal.[4][5] All waste containing this compound, including empty containers, contaminated personal protective equipment (PPE), and experimental residues, should be treated as hazardous waste.[1][2][4]
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.[3]
-
Avoid generating dust or aerosols.[3]
-
Prevent contact with skin, eyes, and clothing.[7]
-
Keep away from acids, strong oxidizing agents, and strong bases, as these can cause hazardous reactions.[6] Specifically, contact with acid can liberate highly toxic hydrogen cyanide gas.[6]
Quantitative Data Summary
While specific quantitative data for this compound disposal is unavailable, the following table summarizes general recommendations for handling cyanide-containing waste.
| Parameter | Guideline | Rationale |
| Waste pH | Maintain a pH of 10 or higher for aqueous cyanide waste solutions.[3] | Prevents the formation and release of highly toxic hydrogen cyanide (HCN) gas, which is favored in acidic conditions. |
| Waste Concentration | Keep the concentration of cyanourea waste in water below 1% (w/v) during neutralization procedures.[3] | Lower concentrations are easier to control during chemical treatment and reduce the risk of runaway reactions. |
| Container Rinsing | Triple-rinse empty containers with a suitable solvent.[4][8] The rinsate must be collected and disposed of as hazardous waste.[4][8] | Ensures that residual chemical is removed, and the container can be safely disposed of or recycled. |
| Decontamination Solution | Use a freshly prepared 10% bleach solution after an initial cleaning with a pH 10 buffer for decontaminating surfaces.[1][2] | The bleach (hypochlorite) oxidizes the cyanide to the less toxic cyanate. The initial alkaline wash is crucial. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols are based on general procedures for the disposal of chemical waste containing cyanides and esters. These are not a substitute for institution-specific protocols.
Protocol 1: Collection and Segregation of this compound Waste
-
Waste Identification: Treat all materials contaminated with this compound as hazardous waste. This includes unused product, reaction mixtures, contaminated solvents, and disposable labware (e.g., pipette tips, gloves).
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting waste. The container should be clearly labeled as "Hazardous Waste - Cyanide Compound" and include the full chemical name: "this compound".[2]
-
Segregation:
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Follow all institutional guidelines for hazardous waste storage.
Protocol 2: Disposal of Empty Containers
-
Initial Decontamination: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that will dissolve any remaining this compound.
-
Rinsate Collection: Collect all rinsate from the triple-rinse procedure. This rinsate is considered hazardous waste and must be added to your designated liquid hazardous waste container for cyanide compounds.[4][8]
-
Final Cleaning: After triple-rinsing, the container can often be washed with soap and water.
-
Container Disposal: Deface or remove the original label. Dispose of the clean, empty container according to your institution's procedures, which may allow for disposal in regular trash or glass recycling.[4] Always confirm this with your EHS department.
Protocol 3: Arranging for Final Disposal
-
Contact EHS: Once your hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.[4]
-
Waste Pickup: Follow their procedures for scheduling a hazardous waste pickup. Ensure all containers are properly labeled and sealed before the scheduled pickup.[4]
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to ensure the chemical is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. lsuhsc.edu [lsuhsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemtalk.com.au [chemtalk.com.au]
- 6. uwindsor.ca [uwindsor.ca]
- 7. fishersci.com [fishersci.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
